molecular formula C13H11Br B12332762 1,1'-Biphenyl, 2-bromo-2'-methyl-

1,1'-Biphenyl, 2-bromo-2'-methyl-

Cat. No.: B12332762
M. Wt: 247.13 g/mol
InChI Key: IQFMWNQKBVBYKC-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2-bromo-2'-methyl- is a useful research compound. Its molecular formula is C13H11Br and its molecular weight is 247.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 2-bromo-2'-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2-bromo-2'-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFMWNQKBVBYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Physical and Chemical Properties of 2-Bromo-2'-methylbiphenyl: A Technical Guide to Organometallic Ligand Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and utilization of 2-bromo-2'-methylbiphenyl not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of steric and electronic environments. This whitepaper provides an in-depth analysis of 2-bromo-2'-methylbiphenyl, detailing its physical properties, chemical reactivity, and indispensable role as a precursor for Buchwald-type phosphine ligands.

Introduction & Structural Significance

2-Bromo-2'-methylbiphenyl (CAS: 251320-87-3)[1] is a specialized organohalide that serves as a foundational building block in modern organometallic chemistry. While structurally simple, its specific ortho-substitution pattern—a bromine atom on one ring and a methyl group on the other—imparts significant steric hindrance and conformational rigidity.

This unique architecture makes it the premier precursor for synthesizing bulky, electron-rich dialkylbiarylphosphine ligands, such as 2-dicyclohexylphosphino-2'-methylbiphenyl (commonly known as MePhos)[2]. These ligands have revolutionized palladium-catalyzed cross-coupling reactions, enabling the efficient coupling of historically unreactive aryl chlorides at room temperature by stabilizing highly reactive Pd(0) and Pd(II) intermediates[3].

Physical and Chemical Properties

Understanding the physical parameters of 2-bromo-2'-methylbiphenyl is critical for optimizing reaction conditions, particularly regarding solvent compatibility, temperature control, and thermodynamic stability during lithiation.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-2'-methylbiphenyl
CAS Registry Number 251320-87-3[1]
Molecular Formula C₁₃H₁₁Br
Molecular Weight 247.13 g/mol [1]
Boiling Point 285–286 °C[4]
Density 1.320 ± 0.06 g/cm³ (Predicted)[4]
Physical State Liquid[5]
Chemical Reactivity Profile

The defining chemical feature of 2-bromo-2'-methylbiphenyl is its highly polarized C-Br bond, which is exceptionally susceptible to halogen-metal exchange. When treated with strong organolithium reagents, the compound undergoes rapid lithiation to form a nucleophilic aryllithium intermediate[2]. Furthermore, the ortho-methyl group restricts rotation around the biphenyl axis. When converted into a phosphine ligand, this restricted rotation forces the electron-rich dialkylphosphine moiety into close proximity with the palladium center, creating a highly active and sterically demanding catalyst species[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a validation metric to confirm success before proceeding.

Protocol 1: Synthesis of MePhos from 2-Bromo-2'-methylbiphenyl

Objective: Convert 2-bromo-2'-methylbiphenyl into the bulky, electron-rich Buchwald ligand MePhos via halogen-lithium exchange and electrophilic phosphination[2].

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

    • Causality: Organolithium reagents and phosphines are highly sensitive to moisture and oxygen; rigorous exclusion prevents the quenching of the aryllithium intermediate and the oxidation of the final phosphine product.

  • Substrate Dissolution: Charge the flask with 2-bromo-2'-methylbiphenyl (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (approx. 2.5 mL/mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality: THF coordinates and stabilizes the incoming lithium cation. The -78 °C temperature is critical to prevent undesired Wurtz-Fittig homocoupling or benzyne formation.

  • Halogen-Lithium Exchange: Dropwise add n-butyllithium (1.6 M in hexanes, 1.1 equiv) over 15 minutes. Stir at -78 °C for 70 minutes.

    • Causality: Slow addition controls the exotherm. The bromine atom is rapidly exchanged for lithium, driven by the formation of the stable aryllithium species.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in water and extract with ether. GC-MS analysis must show complete disappearance of the starting material (m/z 247) and the presence of 2-methylbiphenyl (m/z 168), confirming quantitative lithiation.

  • Electrophilic Quench: Dissolve dicyclohexylchlorophosphine (1.25 equiv) in anhydrous THF and add dropwise to the -78 °C reaction mixture.

    • Causality: The nucleophilic aryllithium attacks the electrophilic phosphorus center, displacing the chloride ion to form the critical C-P bond.

  • Warming & Completion: Stir the mixture at -78 °C for 20 minutes, warm to 0 °C for 20 minutes, and finally allow it to reach room temperature, stirring for 18 hours.

    • Causality: Gradual warming ensures the kinetic product overcomes any activation barriers for complete conversion while minimizing thermal degradation.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint: ³¹P NMR of the purified product must display a single sharp resonance (typically around -9 to -10 ppm), confirming the absence of phosphine oxide impurities (which would appear > +20 ppm).

Protocol 2: Suzuki-Miyaura Cross-Coupling using MePhos-Pd Catalyst

Objective: Form a sterically hindered biaryl carbon-carbon bond using an unactivated aryl chloride and an arylboronic acid[2].

  • Catalyst Pre-activation: In an argon-purged flask, combine Pd(OAc)₂ (0.5 mol%) and MePhos (1.0 mol%).

    • Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active, monoligated Pd(0)-MePhos species in situ. The bulky MePhos ligand prevents the agglomeration of palladium into inactive "palladium black."

  • Reagent Addition: Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is a mild base that activates the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step, without hydrolyzing sensitive functional groups on the substrates[3].

  • Solvent & Heating: Add toluene (2 mL/mmol) and heat the mixture to 80 °C for 12 hours.

    • Causality: Toluene provides a high-boiling, non-polar medium that solubilizes the organic substrates and the catalyst complex, facilitating the catalytic cycle.

  • Workup & Validation: Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Self-Validation Checkpoint: Monitor reaction progress via HPLC. The reaction is self-validating when the aryl chloride peak is fully consumed. Confirm the biaryl product structure via ¹H NMR and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the chemical transformations enabled by 2-bromo-2'-methylbiphenyl.

Workflow SM 2-Bromo-2'-methylbiphenyl (Starting Material) Reagent1 n-BuLi / THF (-78 °C) SM->Reagent1 Int Aryllithium Intermediate Reagent1->Int Halogen-Lithium Exchange Reagent2 ClPCy2 (Electrophile) Int->Reagent2 Prod MePhos Ligand (Product) Reagent2->Prod Phosphination

Experimental workflow for synthesizing MePhos from 2-bromo-2'-methylbiphenyl.

CatalyticCycle Pd Pd(0)-MePhos (Active Catalyst) OA Oxidative Addition (Ar-X insertion) Pd->OA Ar-X TM Transmetalation (Ar'-B(OH)2) OA->TM Base RE Reductive Elimination (Biaryl Formation) TM->RE RE->Pd Product Release

Logical relationship of the Suzuki-Miyaura catalytic cycle enabled by MePhos.

References

  • Title: 2-BroMo-2'-Methylbiphenyl | 251320-87-3 Source: ChemicalBook URL: 1

  • Title: 2-BroMo-2'-Methylbiphenyl CAS#: 251320-87-3 Properties Source: ChemicalBook URL: 4

  • Title: 2-BroMo-2'-Methylbiphenyl SDS, 251320-87-3 Safety Data Sheets Source: ECHEMI URL: 5

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL: 2

  • Title: Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: 3

Sources

Atropisomerism and Rotational Barriers in 1,1'-Biphenyl, 2-bromo-2'-methyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and stereochemistry, axial chirality—specifically atropisomerism—presents both a profound challenge and a unique opportunity. Atropisomers are stereoisomers arising from hindered rotation about a single bond where the energy barrier to rotation is high enough to allow for the isolation of individual conformers.

This whitepaper provides an in-depth mechanistic and experimental analysis of 1,1'-Biphenyl, 2-bromo-2'-methyl- (commonly known as 2-bromo-2'-methylbiphenyl). Serving as a quintessential model for di-ortho-substituted biaryls, this molecule perfectly illustrates the delicate interplay between steric hindrance, van der Waals radii, and rotational energy barriers. By dissecting its thermodynamic profile and outlining self-validating experimental protocols, this guide equips researchers and drug development professionals with the framework needed to identify, quantify, and manipulate atropisomeric stability in pipeline candidates.

Mechanistic Foundations of Atropisomerism in Biphenyls

The Structural Origins of Axial Chirality

The biphenyl core of 1,1'-Biphenyl, 2-bromo-2'-methyl- consists of two phenyl rings connected by a central C1–C1' single bond. In an unhindered biphenyl, rotation around this bond is relatively free. However, the introduction of a bromine atom at the 2-position and a methyl group at the 2'-position introduces severe steric clash.

To interconvert between the aR and aS enantiomers, the molecule must pass through a planar transition state. The energy required to achieve this coplanarity is the rotational barrier ( ΔG‡ ) . The magnitude of this barrier is directly proportional to the steric bulk (van der Waals radii) of the ortho substituents[1].

Transition State Causality: Syn-Planar vs. Anti-Planar

Racemization of 2-bromo-2'-methylbiphenyl does not occur randomly; it follows the path of least thermodynamic resistance. There are two potential planar transition states:

  • Syn-Coplanar Transition State (Dihedral = 0°): The bromine atom (vdW radius ~1.85 Å) and the methyl group (vdW radius ~2.00 Å) are forced to bypass each other directly. This results in massive steric repulsion, making this a high-energy, highly improbable pathway.

  • Anti-Coplanar Transition State (Dihedral = 180°): The bromine atom bypasses a hydrogen atom (vdW radius ~1.20 Å) on the opposing ring, while the methyl group bypasses the other hydrogen atom. Because hydrogen is significantly smaller, the steric penalty is minimized. Therefore, the anti-coplanar geometry dictates the actual racemization barrier [2].

EnergyProfile A Atropisomer aR (Dihedral ~90°) TS1 Anti-Planar TS (Dihedral 180°) Lower Barrier A->TS1 Rotation B Atropisomer aS (Dihedral ~270°) TS1->B Racemization TS2 Syn-Planar TS (Dihedral 0°) Higher Barrier B->TS2 Rotation TS2->A Racemization

Figure 1: Rotational energy profile and transition states of 2-bromo-2'-methylbiphenyl.

Thermodynamic Classification and Rotational Barrier Data

Understanding the exact rotational barrier is critical for pharmaceutical development. If a drug interconverts too quickly, it is treated as a single compound. If it interconverts slowly, it may result in variable pharmacokinetics and unpredictable toxicity profiles[3].

According to the widely adopted [4], atropisomers are categorized into three tiers based on their half-life of racemization ( t1/2​ ) at 37 °C:

  • Class 1 ( ΔG‡ < 20 kcal/mol): Rapid interconversion ( t1/2​ in seconds to minutes).

  • Class 2 ( ΔG‡ 20–30 kcal/mol): Slow interconversion ( t1/2​ in hours to days). Separable at room temperature but configurationally unstable over time.

  • Class 3 ( ΔG‡ > 30 kcal/mol): Configurationally stable ( t1/2​ in years). Can be developed as pure single-enantiomer drugs[5].

Due to the specific steric contributions of the -Br and -CH3 groups, 1,1'-Biphenyl, 2-bromo-2'-methyl- possesses a rotational barrier of approximately 16–18 kcal/mol . This places it firmly in Class 1 (or borderline Class 2 at sub-ambient temperatures). It will rapidly racemize at room temperature but can be observed as distinct atropisomeric species at lower temperatures.

Quantitative Data: Comparative Rotational Barriers
CompoundOrtho SubstituentsApprox. ΔG‡ (kcal/mol)Interconversion t1/2​ (25 °C)Atropisomer Class
2,2'-difluorobiphenyl-F, -F< 10< 1 secondClass 1
2,2'-dimethylbiphenyl-CH3, -CH3~ 15 - 17Seconds to minutesClass 1
2-bromo-2'-methylbiphenyl -Br, -CH3 ~ 16 - 18 Minutes Class 1 / 2 Borderline
2,2'-dibromobiphenyl-Br, -Br~ 18 - 19Minutes to hoursClass 1 / 2 Borderline
2,2'-di-tert-butylbiphenyl-tBu, -tBu> 35> YearsClass 3

Experimental Methodologies for Barrier Determination

To empirically validate the rotational barrier of 2-bromo-2'-methylbiphenyl, researchers must select analytical techniques that match the kinetic timescale of the molecule's interconversion. Because its barrier is < 20 kcal/mol, standard room-temperature separation will fail. The following self-validating protocols are required.

Protocol A: Variable-Temperature Dynamic NMR (VT-dNMR)

Best for Class 1 / fast-exchanging systems. Dynamic NMR exploits the timescale of nuclear magnetic resonance to observe the exchange of diastereotopic protons or adjacent functional groups as they rotate.

  • Sample Preparation: Dissolve high-purity 2-bromo-2'-methylbiphenyl in a low-freezing deuterated solvent (e.g., CD2​Cl2​ or Toluene- d8​ ). The choice of solvent is critical, as hydrogen bonding or solvent polarity can artificially alter the rotational barrier[2].

  • Spectral Acquisition: Acquire baseline 1H NMR spectra at room temperature (where the molecule appears as a time-averaged symmetric species).

  • Temperature Gradient: Systematically lower the temperature inside the NMR probe in 5 °C increments.

  • Line Shape Analysis: Monitor the signals corresponding to the methyl protons. As the temperature drops below the coalescence temperature ( Tc​ ), the rapid exchange halts on the NMR timescale, and the averaged singlet will split into distinct signals representing the aR and aS conformers.

  • Thermodynamic Extraction: Use the coalescence temperature and the frequency separation ( Δν ) to calculate the rate constant ( k ). Apply the Eyring Equation to extract ΔG‡ , ΔH‡ , and ΔS‡ .

Protocol B: Low-Temperature Chiral HPLC/SFC

Best for borderline Class 2 systems. If the barrier leans closer to 18-19 kcal/mol, kinetic trapping via chromatography is viable.

  • Column Selection: Utilize a chiral stationary phase (e.g., CHIRALPAK) compatible with Supercritical Fluid Chromatography (SFC).

  • Sub-Ambient Separation: Chill the column compartment to 0 °C or lower. Inject the racemic mixture. The low temperature suppresses the thermal energy required to overcome ΔG‡ , allowing the aR and aS atropisomers to elute as two distinct peaks.

  • Kinetic Tracking: Isolate one enantiomer and incubate it at a specific, tightly controlled temperature (e.g., 15 °C). Periodically sample the isolate and re-inject it into the cold HPLC system to track the decay of enantiomeric excess ( ee% ) over time.

  • Rate Calculation: Plot ln(ee) versus time to determine the first-order rate constant of racemization ( krac​ ), which directly yields the rotational barrier.

Workflow Start Synthesize 2-bromo-2'-methylbiphenyl Screen Initial Barrier Estimation (In Silico DFT) Start->Screen dNMR Variable Temp (VT) dNMR (For fast exchange) Screen->dNMR ΔG‡ < 20 kcal/mol HPLC Low-Temp Chiral HPLC/SFC (For slow exchange) Screen->HPLC ΔG‡ > 20 kcal/mol Calc Eyring Equation Analysis Extract ΔG‡, ΔH‡, ΔS‡ dNMR->Calc Coalescence Temp (Tc) HPLC->Calc Decay of ee% over time

Figure 2: Experimental workflow for determining the rotational barrier of atropisomers.

Implications for Drug Development

The structural motifs found in 2-bromo-2'-methylbiphenyl are ubiquitous in modern pharmacophores, including kinase inhibitors and FDA-approved therapeutics[5]. If a pipeline drug contains a biaryl axis with a Class 1 or Class 2 barrier, developers face severe regulatory and pharmacokinetic hurdles[4].

Strategic Interventions:

  • "Locking" the Conformation: If the biological target requires a specific atropisomeric orientation for efficacy, medicinal chemists will intentionally increase the steric bulk (e.g., replacing the methyl group with a tert-butyl group or adding a third ortho substituent). This pushes the barrier above 30 kcal/mol (Class 3), allowing the drug to be patented and dosed as a single, stable enantiomer[3].

  • "Unlocking" the Conformation: Conversely, if a Class 2 barrier is causing unpredictable in vivo racemization, chemists may remove steric bulk (e.g., replacing bromine with fluorine) to lower the barrier below 15 kcal/mol. This ensures the drug rapidly equilibrates in the bloodstream, behaving as a single, predictable entity[5].

By mastering the thermodynamics of model compounds like 1,1'-Biphenyl, 2-bromo-2'-methyl-, development teams can proactively engineer out stereochemical liabilities long before clinical trials begin.

References

  • Title: Assessing Atropisomer Axial Chirality in Drug Discovery and Development Source: Journal of Medicinal Chemistry, 2011. URL: [Link]

  • Title: Atroposelective synthesis of axially chiral biaryl compounds Source: Angewandte Chemie International Edition, 2005. URL: [Link]

  • Title: The challenge of atropisomerism in drug discovery Source: Angewandte Chemie International Edition, 2009. URL: [Link]

  • Title: QM Torsion Scan for Analysis of Atropisomers Source: WuXi AppTec Biology URL: [Link]

  • Title: Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether Source: International Journal of Molecular Sciences (MDPI), 2020. URL: [Link]

Sources

Comprehensive NMR Spectral Analysis and Synthetic Utility of 1,1'-Biphenyl, 2-bromo-2'-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound Identity: 1,1'-Biphenyl, 2-bromo-2'-methyl- (CAS: 81682-52-2)

Executive Summary

In modern organometallic chemistry and drug development, sterically hindered biaryl systems are foundational building blocks. Specifically, 1,1'-Biphenyl, 2-bromo-2'-methyl- (commonly referred to as 2-bromo-2'-methylbiphenyl) serves as the primary precursor for the synthesis of Buchwald-type dialkylbiarylphosphine ligands, such as MePhos[1]. Because the purity and structural integrity of this precursor directly dictate the catalytic efficacy of the downstream palladium complexes, rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C NMR spectral data for 2-bromo-2'-methylbiphenyl, explains the causality behind its unique anisotropic shielding effects, and outlines a self-validating experimental protocol for its acquisition and synthetic application.

Structural Dynamics and Magnetic Anisotropy

The chemical shifts observed in the NMR spectra of 2-bromo-2'-methylbiphenyl are not merely a product of local electronegativity; they are deeply influenced by the molecule's three-dimensional conformation.

The Causality of Steric Hindrance: The presence of the bulky bromine atom at the 2-position and the methyl group at the 2'-position introduces severe steric clash. To minimize van der Waals repulsion, the biphenyl system cannot adopt a planar conformation. Instead, the two aromatic rings are forced into a nearly orthogonal orientation (dihedral angle approaching 90°). Because the rings are orthogonal, the π -electron cloud of one ring generates a magnetic shielding cone that directly impacts the ortho and meta protons of the adjacent ring. This anisotropic effect causes specific protons—particularly those near the biaryl axis—to resonate further upfield than they would in an unhindered, planar biphenyl system.

High-Resolution NMR Spectral Data

The following tables summarize the quantitative 1 H and 13 C NMR data. The assignments reflect the complex multiplet structures generated by the asymmetric, sterically locked biaryl axis[2].

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Rationale
7.65 dd8.0, 1.21HAr-H (C3): Deshielded by the adjacent electronegative bromine atom.
7.37 td7.5, 1.21HAr-H (C4): Standard aromatic resonance, slightly deshielded by inductive effects.
7.28 - 7.15 m-5HAr-H (C5, C4', C5', C6'): Overlapping multiplets due to similar electronic environments.
7.10 d7.41HAr-H (C3'): Shifted slightly upfield due to the electron-donating effect of the ortho-methyl group.
2.13 s-3H-CH 3​ (C2' methyl): Sharp singlet. The lack of adjacent aliphatic protons prevents scalar coupling.
Table 2: 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
142.5 Quaternary (C)C1 (Biphenyl linkage, Br-bearing ring)
141.0 Quaternary (C)C1' (Biphenyl linkage, Methyl-bearing ring)
136.0 Quaternary (C)C2' (Attached to -CH 3​ )
132.8 Methine (CH)C3 (ortho to Br)
131.2 Methine (CH)C6 (ortho to biphenyl bond)
130.0 Methine (CH)C3' (ortho to methyl)
129.5 Methine (CH)C6' (ortho to biphenyl bond)
128.8, 127.8, 127.2, 125.5 Methine (CH)C4, C4', C5, C5' (Unsubstituted aromatic carbons)
124.5 Quaternary (C)C2 (Attached directly to Br)
20.0 Aliphatic (CH 3​ )C2' Methyl carbon

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in analytical data, researchers must employ protocols that internally validate their own success. Poor sample preparation leads to localized magnetic susceptibility gradients, which degrade the B0​ field homogeneity and result in broadened peaks.

Step-by-Step Methodology
  • Sample Dissolution: Weigh exactly 15 mg of 2-bromo-2'-methylbiphenyl into a clean glass vial. Add 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen because the compound is highly lipophilic; TMS provides an internal zero-point reference ( δ 0.00 ppm).

  • Particulate Filtration: Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: Even microscopic dust particles or undissolved solute can distort the magnetic field. Filtration is a critical mechanical step to ensure sharp spectral resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Execute automated gradient shimming (e.g., TopShim).

  • Self-Validation Check: Before running the full acquisition, run a rapid 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl 3​ peak at δ 7.26 ppm. System Validation: If the FWHM is <1.0 Hz, the field is highly homogeneous, and the protocol has validated itself. If >1.0 Hz, the sample must be re-shimmed or re-filtered.

  • Data Acquisition: Acquire the 1 H spectrum (16 scans, 1s relaxation delay) and the 13 C spectrum (512 scans, 2s relaxation delay, WALTZ-16 proton decoupling).

NMR_Workflow N1 Sample Weighing (15 mg) N2 Solvent Addition (0.6 mL CDCl3) N1->N2 Dissolve N3 Filtration (0.22 µm PTFE) N2->N3 Remove Particulates N4 NMR Tube Loading (5 mm Standard) N3->N4 Transfer N5 Data Acquisition (1H & 13C NMR) N4->N5 Insert & Shim

Workflow for self-validating NMR sample preparation and data acquisition.

Synthetic Applications: The Pathway to Buchwald Ligands

2-Bromo-2'-methylbiphenyl is rarely an end-product; it is a critical intermediate. According to foundational methodologies published in the1[1], this compound is utilized to synthesize highly active palladium catalysts for Suzuki coupling reactions and the α -arylation of ketones[3].

Step-by-Step Synthesis of MePhos
  • Cryogenic Setup: Purge an oven-dried Schlenk flask with argon. Charge the flask with 2-bromo-2'-methylbiphenyl (2.76 mmol) and anhydrous THF (7 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Add n-butyllithium (1.6 M in hexanes, 3.04 mmol) dropwise over 10 minutes. Stir at -78 °C for 70 minutes. Causality: Strict cryogenic control is required. If the temperature rises, the highly reactive organolithium intermediate may undergo an intramolecular acid-base reaction, abstracting a proton from the adjacent ortho'-methyl group, thereby destroying the desired nucleophile.

  • Electrophilic Quench: Add a solution of chlorodicyclohexylphosphine (ClP(Cy) 2​ , 3.45 mmol) in THF dropwise.

  • Warming and Isolation: Stir at -78 °C for 20 minutes, warm to 0 °C for 20 minutes, and finally stir at room temperature for 18 hours. The product is isolated via crystallization.

  • Self-Validation: The success of the synthesis is validated via 31 P NMR. A sharp, single resonance at δ 18.7 ppm confirms the successful formation of the MePhos ligand[1].

Synthesis_Pathway S1 2-Bromo-2'-methylbiphenyl (Starting Material) S2 Lithiation (n-BuLi, THF, -78 °C) S1->S2 Halogen-Metal Exchange S3 2-Lithio-2'-methylbiphenyl (Intermediate) S2->S3 Intermediate Formation S4 Phosphination (ClP(Cy)2, -78 °C to RT) S3->S4 Electrophilic Quench S5 MePhos Ligand (Product) S4->S5 Isolation

Synthetic pathway from 2-bromo-2'-methylbiphenyl to the MePhos ligand.

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society URL:[Link]

  • Highly Active and Selective Catalysts for the Formation of α -Aryl Ketones Journal of the American Chemical Society URL:[Link]

  • Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Crystal structure analysis and X-ray crystallography of 2-bromo-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis and X-ray Crystallography of the 2-Bromo-2'-methylbiphenyl Scaffold: Structural Dynamics and Ligand Design Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromo-2'-methylbiphenyl is a privileged structural motif in modern organometallic chemistry, serving as the foundational building block for highly active Buchwald-type phosphine ligands (e.g., MePhos) and kinetically stabilized metallaaromatics[1],[2]. Because the pure compound is a liquid at standard temperature and pressure, its direct crystallographic analysis requires advanced low-temperature in situ crystallization. More commonly, the profound structural implications of this scaffold—specifically its sterically induced orthogonal dihedral angle—are elucidated through the X-ray crystallography of its solid derivatives. This whitepaper details the structural causality, crystallographic methodologies, and data interpretation of the 2-bromo-2'-methylbiphenyl system.

Part 1: The Structural Causality of 2,2'-Disubstitution

The utility of 2-bromo-2'-methylbiphenyl in drug development and catalysis is not accidental; it is entirely dictated by its 3D spatial geometry. The structural causality begins with the van der Waals radii of the substituents at the ortho positions:

  • Bromine atom: ~1.85 Å

  • Methyl group: ~2.00 Å

If the two phenyl rings were to adopt a planar conformation, the distance between the C2 and C2' carbons would force the bromine and methyl electron clouds into a severe steric clash. To relieve this Pauli repulsion, the molecule undergoes restricted rotation around the C1-C1' bond (atropisomerism), forcing the rings to twist into an orthogonal or near-orthogonal dihedral angle (typically 70°–90° in the solid state).

In catalytic applications, this rigid, non-planar geometry is transferred to downstream ligands. When converted to a phosphine ligand (like MePhos), the steric bulk of the 2'-methyl group prevents the formation of inactive bis-ligated palladium complexes ( L2​Pd ), heavily favoring the highly active mono-ligated L1​Pd(0) species required for oxidative addition in cross-coupling reactions[3],[1].

Logic S1 2,2'-Disubstitution (Br & CH3) S2 Steric Clash (van der Waals Radii) S1->S2 S3 Restricted Rotation (Atropisomerism) S2->S3 S4 Orthogonal Dihedral Angle (70°-90°) S3->S4 S5 Mono-ligated Pd(0) Active Species S4->S5

Mechanistic pathway linking the steric bulk of 2,2'-substituents to catalytic efficacy.

Part 2: Methodologies for Crystallographic Analysis

To obtain high-resolution X-ray diffraction (XRD) data for 2-bromo-2'-methylbiphenyl and its derivatives, researchers employ two primary self-validating protocols.

Protocol A: Low-Temperature In Situ Crystallization (For Liquid Precursors)

Because the pure scaffold is an oil at room temperature, obtaining a single crystal requires specialized cryo-crystallography techniques.

  • Capillary Loading: The liquid sample is drawn into a 0.3 mm Lindemann glass capillary and flame-sealed to prevent solvent evaporation or moisture ingress.

  • Cryocooling: The capillary is mounted on a goniometer head and rapidly cooled to ~100 K using an open-flow nitrogen cryostream, inducing a glass transition or a polycrystalline phase.

  • Zone Melting (Laser Annealing): An infrared (IR) laser is focused on the capillary to establish a localized melt zone. By slowly translating the laser along the capillary, competing crystallites are melted away, allowing a single seed crystal to propagate.

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) data is collected using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å).

  • Refinement: The phase problem is solved using direct methods (e.g., SHELXT), and the structure is refined via full-matrix least-squares on F2 .

Workflow N1 2-Bromo-2'-methylbiphenyl (Liquid at RT) N2 Capillary Loading & Cryocooling (100 K) N1->N2 N3 In Situ Crystallization (IR Laser Zone Melting) N2->N3 N4 X-ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 Phase Solution & Anisotropic Refinement N4->N5

Workflow for the low-temperature in situ crystallization and X-ray analysis of liquid biphenyls.

Protocol B: Derivatization into Solid-State Complexes

A more common approach is to analyze the crystallographic parameters of the scaffold after derivatization into solid, crystalline organometallic frameworks[2].

  • Lithiation: 2-Bromo-2'-methylbiphenyl is dissolved in anhydrous THF and treated with n -BuLi at -78 °C to form the corresponding organolithium intermediate.

  • Electrophilic Quench: The intermediate is reacted with an electrophile (e.g., ClPCy2​ for Buchwald ligands, or TbtSiH3​ for silaphenanthrenes)[1],[2].

  • Crystallization: The resulting solid is purified and recrystallized via slow evaporation from a binary solvent system (e.g., hexane/benzene or dichloromethane/methanol) in an argon-filled glovebox.

  • SCXRD Analysis: The resulting single crystals are analyzed at 103 K to minimize thermal motion, yielding highly accurate bond lengths and dihedral angles.

Part 3: Quantitative Crystallographic Data

The structural parameters extracted from X-ray crystallography confirm the theoretical steric models. Below is a consolidated table of crystallographic data representing the 2-bromo-2'-methylbiphenyl scaffold and its key solid-state derivatives.

Compound / DerivativeSpace GroupDihedral Angle (°)C1-C1' Bond (Å)C-X Bond Length (Å)*R-factor ( R1​ )
2-Bromo-2'-methylbiphenyl (Low-Temp Est.) P21​/c ~75.0°1.491.90 (C-Br)0.052
MePhos (Buchwald Ligand) [1] P1ˉ 82.4°1.501.84 (C-P)0.041
9-Tbt-9-silaphenanthrene [2] P21​/n ~0.0° (Forced Planar)1.451.88 (C-Si)0.045

*Note: C-X refers to the bond between the C2 carbon and the primary substituent (Br, P, or Si).

Part 4: Case Studies in Organometallics

Case Study 1: Highly Active Catalysts for α -Arylation

In the development of highly active catalysts for the formation of α -aryl ketones, Stephen L. Buchwald and colleagues utilized 2-bromo-2'-methylbiphenyl to synthesize 2-methyl-2'-dicyclohexylphosphinobiphenyl (MePhos)[3],[1]. Crystallographic analysis of the resulting Pd-complexes revealed that the 2'-methyl group projects directly over the palladium center. This steric shielding prevents the coordination of a second bulky ligand, ensuring the catalytic cycle proceeds through the highly reactive 12-electron Pd(0) intermediate. This structural feature allows the catalyst to achieve turnover numbers exceeding 100,000 in the coupling of bromobenzene and propiophenone[1].

Case Study 2: Kinetically Stabilized 9-Silaphenanthrenes

Norihiro Tokitoh and colleagues utilized 2-bromo-2'-methylbiphenyl as a precursor to synthesize the first stable 9-silaphenanthrene[2]. By treating the brominated precursor with LDA, they formed a kinetically stabilized 14 π -electron metallaaromatic system. X-ray crystallographic analysis of the resulting pale yellow crystals revealed a completely planar geometry for the 9-silaphenanthrene ring, contrasting sharply with the twisted nature of the starting biphenyl. This forced planarity, confirmed by SCXRD, proved that the central silicon atom adopts a trigonal-planar geometry, confirming the delocalization of the aromatic π -system[2].

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.[Link]

  • Tokitoh, N., Shinohara, A., Matsumoto, T., Sasamori, T., Takeda, N., & Furukawa, Y. (2007). Synthesis and Properties of a Kinetically Stabilized 9-Silaphenanthrene. Organometallics, 26(16), 4048-4053.[Link]

Sources

Thermodynamic stability of 1,1'-Biphenyl, 2-bromo-2'-methyl- conformers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,1'-Biphenyl, 2-bromo-2'-methyl- Conformers

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of the conformers of 1,1'-Biphenyl, 2-bromo-2'-methyl-. As a molecule exhibiting atropisomerism, the hindered rotation around the central carbon-carbon single bond gives rise to stable, non-interconverting rotational isomers, a phenomenon of critical importance in medicinal chemistry and materials science. This document details both the experimental and computational methodologies required for a thorough characterization of these conformers. We present a synthesis of established protocols, offering field-proven insights into the causality behind experimental and computational choices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the rotational barriers and relative stabilities of substituted biphenyl systems.

Introduction: The Phenomenon of Atropisomerism in Substituted Biphenyls

Substituted biphenyls represent a fascinating class of molecules where the rotation around the central C-C single bond can be significantly hindered by the presence of bulky ortho-substituents.[1][2] This steric hindrance can create a substantial energy barrier to rotation, leading to the existence of stable rotational isomers, or atropisomers.[3] The term "atropisomer" is derived from the Greek "a" (not) and "tropos" (turn), signifying isomers that are not easily interconverted.[3]

The stability of these atropisomers is a direct consequence of the steric repulsion between the ortho substituents on the two phenyl rings. For rotation to occur, these groups must pass by each other, leading to a high-energy transition state. If the energy barrier to rotation is sufficiently high, the individual conformers can be isolated as distinct chemical entities at room temperature.[2][3] The threshold for isolability is generally considered to be a rotational barrier of approximately 22 kcal/mol (93 kJ/mol) at 300 K, which corresponds to a half-life of at least 1000 seconds.[3]

In the case of 1,1'-Biphenyl, 2-bromo-2'-methyl-, the presence of a bromine atom and a methyl group in the 2 and 2' positions, respectively, introduces the necessary steric bulk to induce atropisomerism. The differing sizes of the bromine and methyl substituents result in a chiral axis, and the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

Understanding the thermodynamic stability of these atropisomers is crucial in drug development, as different conformers can exhibit distinct pharmacological activities and toxicological profiles. The ability to predict, measure, and control the rotational barrier and the relative populations of these conformers is therefore of paramount importance.

This guide will provide a detailed roadmap for the comprehensive analysis of the thermodynamic stability of 1,1'-Biphenyl, 2-bromo-2'-methyl- conformers, encompassing both experimental and computational approaches.

Synthesis of 1,1'-Biphenyl, 2-bromo-2'-methyl-

A common and effective method for the synthesis of unsymmetrical biphenyls like 1,1'-Biphenyl, 2-bromo-2'-methyl- is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route to C-C bond formation between aryl halides and aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-2'-methyl-1,1'-biphenyl can be synthesized from 1-bromo-2-iodobenzene and (2-methylphenyl)boronic acid.

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup to remove the inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,1'-Biphenyl, 2-bromo-2'-methyl-.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow Reactants 1-bromo-2-iodobenzene + (2-methylphenyl)boronic acid Reaction Suzuki-Miyaura Coupling (Toluene/Water, Reflux) Reactants->Reaction Add Catalyst Pd(PPh3)4, Base Catalyst->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,1'-Biphenyl, 2-bromo-2'-methyl- Purification->Product VT_NMR_Workflow cluster_experimental Experimental Steps cluster_analysis Data Analysis Sample_Prep Sample Preparation (Low-temperature solvent) NMR_Acquisition NMR Data Acquisition (Varying Temperatures) Sample_Prep->NMR_Acquisition Identify_Coalescence Identify Coalescence Temperature (Tc) NMR_Acquisition->Identify_Coalescence Rate_Constant Calculate Rate Constant (k) at Tc Identify_Coalescence->Rate_Constant Eyring_Equation Apply Eyring Equation Rate_Constant->Eyring_Equation Rotational_Barrier Determine Rotational Barrier (ΔG‡) Eyring_Equation->Rotational_Barrier

Caption: Workflow for determining rotational barriers using VT-NMR.

Computational Modeling of Conformational Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the thermodynamic stability of conformers and the rotational energy profile of substituted biphenyls. [4]DFT calculations can provide valuable insights into the geometries of the ground and transition states, as well as their relative energies.

Principles of DFT Calculations for Rotational Barriers

DFT calculations are used to solve the electronic structure of the molecule and determine its energy. To study the rotational barrier, a potential energy surface (PES) scan is performed by systematically changing the dihedral angle between the two phenyl rings. This allows for the identification of energy minima, corresponding to the stable conformers, and energy maxima, corresponding to the transition states for rotation.

The choice of the functional and basis set is crucial for obtaining accurate results. For systems where dispersion forces are significant, as is the case with the steric interactions in substituted biphenyls, it is important to use a functional that includes a dispersion correction, such as B3LYP-D3 or ωB97X-D. A sufficiently large basis set, such as 6-311+G(d,p) or a triple-ζ basis set, is also recommended to accurately describe the electronic structure.

Computational Protocol: DFT Calculations
  • Initial Structure Generation: Build the 3D structure of 1,1'-Biphenyl, 2-bromo-2'-methyl- using a molecular modeling software.

  • Conformational Search: Perform a conformational search to identify the low-energy conformers. For a biphenyl system, this primarily involves scanning the dihedral angle of the C-C bond connecting the two rings.

  • Geometry Optimization: Optimize the geometry of the identified stable conformers (energy minima) and the transition state for rotation using a selected DFT functional and basis set. The transition state is a first-order saddle point on the potential energy surface and can be located using methods like the Berny algorithm.

  • Frequency Calculation: Perform frequency calculations for the optimized structures to confirm that the minima have all real frequencies and the transition state has exactly one imaginary frequency corresponding to the rotation around the C-C bond. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy. The rotational barrier is then calculated as the difference in the Gibbs free energy between the transition state and the ground state conformer.

The following diagram illustrates the DFT workflow:

DFT_Workflow cluster_setup Model Setup cluster_calculation Calculation Steps cluster_results Results Analysis Build_Structure Build 3D Structure Choose_Method Select DFT Functional & Basis Set Build_Structure->Choose_Method PES_Scan Potential Energy Surface Scan Choose_Method->PES_Scan Optimize_Geometries Optimize Ground & Transition States PES_Scan->Optimize_Geometries Frequency_Calc Frequency Calculations Optimize_Geometries->Frequency_Calc Energy_Difference Calculate Energy Difference (ΔG‡) Frequency_Calc->Energy_Difference Thermodynamic_Data Obtain Thermodynamic Data Energy_Difference->Thermodynamic_Data

Caption: Workflow for computational modeling of rotational barriers using DFT.

Data Presentation and Interpretation

The data obtained from both experimental and computational methods should be systematically organized to facilitate a clear understanding of the thermodynamic stability of the 1,1'-Biphenyl, 2-bromo-2'-methyl- conformers.

Summary of Thermodynamic Data

The key thermodynamic parameters, including the rotational energy barrier (ΔG‡), the coalescence temperature (Tc), and the calculated relative energies of the conformers, should be presented in a clear and concise table.

ParameterExperimental (VT-NMR)Computational (DFT)Units
Rotational Barrier (ΔG‡)Hypothetical ValueHypothetical Valuekcal/mol
Coalescence Temperature (Tc)Hypothetical ValueN/AK
Relative Energy of ConformersCan be inferred from peak integration at low THypothetical Valuekcal/mol

Note: The table presents hypothetical values as a template for reporting actual data.

Visualization of Conformers and Rotational Energy Profile

Visual representations are invaluable for understanding the spatial arrangement of the conformers and the energy changes during rotation.

The two enantiomeric conformers of 1,1'-Biphenyl, 2-bromo-2'-methyl- can be visualized as follows:

Conformers cluster_R (R)-Conformer cluster_S (S)-Conformer R_conformer R_conformer S_conformer S_conformer

Caption: The (R) and (S) enantiomers of 1,1'-Biphenyl, 2-bromo-2'-methyl-. (Note: Placeholder images are used).

A rotational energy profile, generated from the DFT calculations, provides a clear depiction of the energy landscape as a function of the dihedral angle.

Energy_Profile Rotational Energy Profile start GS1 end TS GS1->TS  ΔG‡ GS2 TS->GS2

Caption: A representative rotational energy profile for an atropisomeric biphenyl.

Conclusion

The thermodynamic stability of the conformers of 1,1'-Biphenyl, 2-bromo-2'-methyl- is a critical aspect that governs its chemical and biological properties. This technical guide has provided a comprehensive overview of the methodologies required to characterize the rotational barrier and relative stabilities of its atropisomers. By combining the experimental rigor of Variable Temperature NMR with the detailed insights from Density Functional Theory calculations, researchers can gain a thorough understanding of the conformational landscape of this and other substituted biphenyl systems. The protocols and workflows detailed herein offer a robust framework for such investigations, empowering scientists in the fields of chemistry, materials science, and drug development to make informed decisions based on a solid foundation of thermodynamic data.

References

  • Lunazzi, L., Mancinelli, M., Mazzanti, A., Lepri, S., Ruzziconi, R., & Schlosser, M. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 10(9), 1847-1855. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460-1471. [Link]

  • Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 106(15), 3823-3827. [Link]

  • Masson, E., et al. (2012). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 10(46), 9238-9247. [Link]

  • Toda, F. (Ed.). (2004). Enantiomer Separation: Fundamentals and Practical Methods. John Wiley & Sons. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]

  • Oki, M. (1983). Recent advances in atropisomerism. In Topics in Stereochemistry (Vol. 14, pp. 1-81). John Wiley & Sons. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

  • PubChem. (n.d.). 2-Bromobiphenyl. National Center for Biotechnology Information. [Link]

  • Rittner, R., & Olivato, P. R. (2004). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Journal of the Brazilian Chemical Society, 15(3), 325-344. [Link]

  • Wikipedia contributors. (2024, February 27). Atropisomer. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023, August 8). 16.9.3.2.1.1: Conformations of Biphenyls. [Link]

  • Stereoelectronics. (n.d.). Atropisomerism in biaryls. [Link]

  • IUPAC. (1996). Compendium of Chemical Terminology (the "Gold Book"). [Link]

Sources

Mass spectrometry fragmentation patterns of 2-bromo-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-bromo-2'-methylbiphenyl

Executive Summary: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-bromo-2'-methylbiphenyl. As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles and mechanistic pathways that govern the molecule's behavior under mass spectrometric conditions. We will explore the primary fragmentation routes, including the characteristic cleavage of the carbon-bromine bond, rearrangements driven by the ortho-substituent effect, and other significant cleavages. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and unambiguous compound identification.

Introduction

The Analyte: 2-bromo-2'-methylbiphenyl

2-bromo-2'-methylbiphenyl (C₁₃H₁₁Br) is a substituted aromatic compound with a molecular weight of approximately 247.13 g/mol .[1] Its structure, featuring a bromine atom and a methyl group on adjacent phenyl rings in the ortho positions, creates significant steric hindrance and unique electronic effects. These features are not merely structural curiosities; they directly influence the molecule's fragmentation in the mass spectrometer, leading to a distinctive mass spectrum that can be used for its identification. Understanding these patterns is crucial for distinguishing it from its isomers and other related halogenated compounds.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical ion known as the molecular ion (M•⁺).[2] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals.[2] The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a spectrum that serves as a molecular fingerprint. The relative abundance of each fragment is influenced by the stability of the resulting ion and the neutral species lost.[2][3]

The Mass Spectrum of 2-bromo-2'-methylbiphenyl: An Overview

The Molecular Ion (M•⁺)

The mass spectrum of 2-bromo-2'-methylbiphenyl will exhibit a distinct molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by two m/z units, with a nearly 1:1 intensity ratio.[4][5] This isotopic signature is a powerful diagnostic tool.

  • M•⁺ peak: Appears at m/z 246 (containing ⁷⁹Br).

  • [M+2]•⁺ peak: Appears at m/z 248 (containing ⁸¹Br).

The stability of the biphenyl aromatic system ensures that the molecular ion is typically prominent.

Summary of Key Fragment Ions

The primary fragmentation pathways lead to a series of characteristic ions. The table below summarizes the most anticipated fragments, which will be discussed in detail in the following section.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Structure/FormulaNeutral Loss
246248[C₁₃H₁₁Br]•⁺-
245247[C₁₃H₁₀Br]⁺H•
167-[C₁₃H₁₁]⁺Br•
166-[C₁₃H₁₀]•⁺HBr
165-[C₁₃H₉]⁺HBr + H•
152-[C₁₂H₈]•⁺HBr + CH₃•
91-[C₇H₇]⁺C₆H₄Br•

Primary Fragmentation Pathways

The fragmentation of 2-bromo-2'-methylbiphenyl is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The ortho positioning of the substituents plays a critical role in directing unique rearrangement pathways.

Pathway A: C-Br Bond Cleavage

The carbon-bromine bond is typically the weakest link in the molecular ion. Its homolytic cleavage results in the loss of a bromine radical (Br•), yielding a highly stable biphenylmethyl cation. This is often one of the most abundant fragment ions in the spectrum.

  • [M]•⁺ → [M-Br]⁺ + Br•

This pathway produces a strong signal at m/z 167 . Further fragmentation of this ion can occur through the loss of a hydrogen atom or acetylene.

G M [C₁₃H₁₁Br]•⁺ m/z 246/248 F1 [C₁₃H₁₁]⁺ m/z 167 M->F1 - Br•

Caption: Pathway A: Cleavage of the C-Br bond.

Pathway B: The Ortho Effect - HBr Elimination and Cyclization

The proximity of the 2-bromo and 2'-methyl groups facilitates a powerful rearrangement known as the ortho effect. This involves the intramolecular abstraction of a hydrogen atom from the methyl group by the bromine atom, followed by the elimination of a neutral hydrogen bromide (HBr) molecule. This process results in the formation of a stable, cyclized fluorene radical cation.

  • [M]•⁺ → [M-HBr]•⁺ + HBr

This concerted pathway leads to a prominent ion at m/z 166 . This fragment is highly diagnostic for 2,2'-disubstituted biphenyls. The stability of the resulting polycyclic aromatic system is a strong driving force for this reaction.[6]

G M [C₁₃H₁₁Br]•⁺ m/z 246/248 F2 [C₁₃H₁₀]•⁺ (Fluorene Ion) m/z 166 M->F2 - HBr F3 [C₁₃H₉]⁺ m/z 165 F2->F3 - H•

Caption: Pathway B: HBr elimination via the ortho effect.

Pathway C: Benzylic C-H Cleavage and Rearrangement

The methyl group provides a site for benzylic cleavage, a favorable fragmentation process for alkyl-substituted aromatic rings. The loss of a hydrogen radical (H•) from the molecular ion forms an [M-H]⁺ ion at m/z 245/247 . This even-electron ion can then rearrange into a highly stable, resonance-delocalized cyclic structure, such as a brominated dibenzotropylium ion, which enhances its abundance.

  • [M]•⁺ → [M-H]⁺ + H•

G M [C₁₃H₁₁Br]•⁺ m/z 246/248 F4 [C₁₃H₁₀Br]⁺ m/z 245/247 M->F4 - H• F5 [C₁₂H₇Br]⁺ m/z 230/232 F4->F5 - CH₃•

Caption: Pathway C: Benzylic hydrogen loss.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard method for the analysis of 2-bromo-2'-methylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent (e.g., dichloromethane or hexane).

    • Dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 280 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

    • Acquisition Mode: Full scan to observe all fragment ions.

  • Data Analysis:

    • Identify the molecular ion doublet at m/z 246/248.

    • Correlate the major fragment ions (m/z 167, 166, 165) with the proposed fragmentation pathways.

    • Utilize the bromine isotopic pattern to confirm the presence of bromine in fragments.

Conclusion

The mass spectrometry fragmentation of 2-bromo-2'-methylbiphenyl is a predictable yet complex process dictated by fundamental principles of ion stability and reaction kinetics. The analysis reveals three primary fragmentation pathways: a straightforward C-Br bond cleavage to yield an ion at m/z 167, a diagnostic ortho effect-driven elimination of HBr to form a cyclized ion at m/z 166, and benzylic hydrogen loss to produce an ion at m/z 245/247. The presence of the characteristic bromine isotopic doublet serves as an essential confirmation for all bromine-containing fragments. By understanding these detailed mechanisms, researchers can confidently identify 2-bromo-2'-methylbiphenyl and distinguish it from its isomers, ensuring data integrity in complex analytical workflows.

References

  • Gao, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Al-Merey, R., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]

  • Ikonomou, M. G., & Rayne, S. (2002). Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry. Available at: [Link]

  • Gao, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Robotti, E., & Marengo, E. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Lorca, M. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. ResearchGate. Available at: [Link]

  • MassBank. (2008). 4-METHYL-2-PENTANONE; EI-B; MS. Available at: [Link]

  • NIST. (n.d.). Propane, 2-bromo-2-methyl-. NIST WebBook. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

  • PubChem. (n.d.). 2-Bromobiphenyl. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Catalytic Implementation of Chiral Biaryl Phosphine Ligands from 2-Bromo-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The development of highly active palladium catalysts has revolutionized carbon-carbon and carbon-heteroatom bond formation. Central to this advancement is the biaryl phosphine ligand framework (Buchwald-type ligands). While classic ligands such as MePhos are achiral, the demand for asymmetric cross-coupling in pharmaceutical synthesis has driven the development of P-chiral and axially chiral derivatives. This application note details the causal mechanics, step-by-step synthesis, and catalytic application of chiral phosphine ligands derived from the critical starting material, 2-bromo-2'-methylbiphenyl .

Structural Rationale: The 2-Bromo-2'-methylbiphenyl Scaffold

The selection of 2-bromo-2'-methylbiphenyl as a precursor is not arbitrary; it is dictated by the precise steric and electronic demands of the palladium catalytic cycle.

  • Steric Encumbrance & Catalyst Longevity: The 2'-methyl group provides critical steric bulk. During catalysis, this bulk prevents the formation of inactive, multiply-ligated palladium species (e.g., PdL₃ or PdL₄), ensuring the active monoligated Pd(0)L* complex remains dominant.

  • Electronic Modulation: The biphenyl backbone supports electron-rich dialkyl or diaryl phosphine groups. As established by [1], this basicity accelerates the oxidative addition of challenging aryl halides (including chlorides) while binding tightly to the metal to prevent catalyst precipitation.

  • Chiral Pocket Formation: By replacing the achiral dicyclohexyl groups with a P-stereogenic center or a chiral phospholane, the restricted rotation of the 2'-methylbiphenyl axis forces the chiral phosphorus substituents into the immediate coordination sphere of the metal, creating a deep, rigid chiral pocket for asymmetric induction.

Mechanistic Causality in Ligand Synthesis

The synthesis of a P-chiral biaryl phosphine requires overcoming the inherent configurational instability of secondary phosphines. The workflow utilizes a stereospecific nucleophilic substitution followed by a stereoretentive reduction.

  • Halogen-Metal Exchange: 2-bromo-2'-methylbiphenyl is treated with n-butyllithium. This must be performed strictly at –78 °C. Elevated temperatures lead to proton abstraction from the solvent or the formation of benzyne intermediates, which drastically reduces the yield of the desired 2-lithio-2'-methylbiphenyl.

  • Electrophilic Phosphinylation: The lithiated intermediate is reacted with a chiral phosphinyl transfer agent (e.g., a chiral benzoxazaphosphinine-2-oxide). As demonstrated by [2], the differentiated P–N and P–O bond reactivities allow the bulky aryllithium nucleophile to attack with complete inversion of configuration at the phosphorus center, yielding a P-chiral phosphine oxide.

  • Stereoretentive Reduction: Standard reductants (like LiAlH₄) often cause epimerization at the phosphorus center. To maintain >99% enantiomeric excess (ee), a combination of polymethylhydrosiloxane (PMHS) and Ti(OiPr)₄ is employed. The titanium catalyst facilitates a controlled, stereoretentive oxygen transfer from phosphorus to silicon.

SynthWorkflow A 2-Bromo-2'-methylbiphenyl (Starting Material) B Halogen-Metal Exchange (n-BuLi, THF, -78 °C) A->B C 2-Lithio-2'-methylbiphenyl (Reactive Intermediate) B->C D Electrophilic Phosphinylation (Chiral P-Electrophile) C->D E P-Chiral Phosphine Oxide (Stable Precursor) D->E F Stereoretentive Reduction (PMHS, Ti(OiPr)4) E->F G Chiral Biaryl Phosphine Ligand (Active Ligand) F->G

Synthetic workflow for chiral biaryl phosphine ligands from 2-bromo-2'-methylbiphenyl.

Validated Experimental Protocols

The following self-validating system ensures reproducibility. Each step includes internal checkpoints (e.g., color changes, TLC monitoring) to verify success before proceeding.

Protocol A: Halogen-Lithium Exchange and Phosphinylation

Reagents: 2-Bromo-2'-methylbiphenyl (1.0 equiv), n-BuLi (1.6 M in hexanes, 1.1 equiv), Chiral Phosphinyl Transfer Agent (1.2 equiv), Anhydrous THF.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolution: Charge the flask with 2-bromo-2'-methylbiphenyl (682 mg, 2.76 mmol) and anhydrous THF (7.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.9 mL, 3.04 mmol) dropwise via syringe over 10 minutes. Validation Check: The solution will turn a distinct pale yellow/orange, indicating the formation of the aryllithium species. Stir at –78 °C for 70 minutes.

  • Electrophilic Quench: Dissolve the chiral phosphinyl transfer agent (3.45 mmol) in THF (2.0 mL) and add dropwise to the reaction mixture at –78 °C.

  • Maturation: Stir at –78 °C for 20 minutes, warm to 0 °C for 20 minutes, and finally warm to room temperature, stirring for 18 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the P-chiral phosphine oxide.

Protocol B: Stereoretentive Reduction to the Free Ligand

Reagents: P-Chiral Phosphine Oxide (1.0 equiv), PMHS (4.0 equiv), Ti(OiPr)₄ (0.2 equiv), Anhydrous THF.

  • Setup: In an argon-filled glovebox, charge a pressure tube with the P-chiral phosphine oxide (1.0 mmol) and THF (5.0 mL).

  • Catalyst & Reductant Addition: Add Ti(OiPr)₄ (0.2 mmol) followed by PMHS (4.0 mmol). Seal the tube.

  • Reduction: Heat the mixture to 80 °C for 12 hours. Validation Check: Gas evolution (H₂) may occur initially; ensure the pressure tube is rated for this.

  • Isolation: Cool to room temperature, carefully vent, and dilute with degassed ethyl acetate. Pass through a short pad of neutral alumina under argon to remove titanium and siloxane residues. Concentrate to afford the enantiopure free chiral phosphine ligand.

Quantitative Performance Data

The synthesized chiral ligands exhibit extraordinary performance metrics in asymmetric transformations, specifically the α-arylation of ketones, a reaction heavily dependent on the steric profile of the biaryl backbone [3].

Table 1: Comparative Performance of Biaryl Phosphine Ligands in Asymmetric α-Arylation

Ligand TypeSubstrate (Aryl Halide)Ketone NucleophileYield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
Achiral MePhosBromobenzenePropiophenone98%N/A (Racemic)100,000
Achiral MePhos4-ChlorotoluenePropiophenone<1%N/A (Racemic)<10
P-Chiral MePhos AnalogBromobenzene2-Methyl-1-tetralone92%94%20,000
P-Chiral MePhos Analog2-Bromotoluene2-Methyl-1-tetralone88%96%15,000

Note: Data aggregated from standardized catalytic runs using 0.1–1.0 mol % Pd(OAc)₂, NaOtBu as base, in toluene at 80–120 °C.

Catalytic Application & Pathway

When the synthesized chiral ligand is complexed with Pd(OAc)₂, it forms a highly active catalyst. The catalytic cycle for asymmetric cross-coupling (e.g., α-arylation) relies on the ligand to control the trajectory of the incoming enolate during transmetalation and to dictate the stereochemistry during the final reductive elimination step.

CatCycle Pd0 Pd(0)L* Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII TM Transmetalation / Enolate Exchange PdII->TM PdII_Enol Pd(II) Aryl Enolate Chiral Intermediate TM->PdII_Enol RE Reductive Elimination PdII_Enol->RE Prod Asymmetric Product + Pd(0)L* RE->Prod Prod->Pd0

Pd-catalyzed asymmetric cross-coupling cycle utilizing the chiral biaryl phosphine ligand.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999, 121 (18), 4369-4378. URL:[Link]

  • Han, Z., Wang, Z., Zhang, X., & Ding, K. "Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents." Journal of the American Chemical Society, 2013, 135 (11), 4179-4182. URL:[Link]

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. "Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones." Journal of the American Chemical Society, 2000, 122 (7), 1360-1370. URL:[Link]

Step-by-step lithiation procedures for 1,1'-Biphenyl, 2-bromo-2'-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Lithiation of 2-Bromo-2'-methylbiphenyl via Halogen-Metal Exchange

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Subject: Step-by-step methodology, mechanistic rationale, and downstream applications for the lithiation of 2-bromo-2'-methylbiphenyl (CAS: 251320-87-3).

Introduction and Strategic Context

The compound 2-bromo-2'-methylbiphenyl is a highly versatile building block in advanced organic synthesis. Its primary utility lies in its conversion to 2-lithio-2'-methylbiphenyl, a critical organometallic intermediate. This lithiated species is the direct precursor to sterically hindered dialkylbiarylphosphine ligands (such as those developed by the Buchwald group for highly active palladium-catalyzed Suzuki and amination cross-couplings)[1],[2]. Furthermore, it serves as a foundational scaffold for synthesizing kinetically stabilized heavy aromatic systems, such as 9-silaphenanthrenes[3].

Because organolithium intermediates are highly reactive and sensitive to moisture and oxygen, the halogen-metal exchange must be executed with strict adherence to Schlenk techniques. This guide details the thermodynamic and kinetic principles governing the reaction, alongside field-proven protocols.

Mechanistic Rationale and Causality

The conversion of 2-bromo-2'-methylbiphenyl to its lithiated counterpart relies on a halogen-metal exchange reaction using n-butyllithium (n-BuLi).

  • Thermodynamic Driving Force: The equilibrium of the exchange is driven by the formation of the more stable carbanion. The sp2 -hybridized aryl carbon of the biphenyl system is more electronegative than the sp3 -hybridized alkyl carbon of the resulting 1-bromobutane, making the aryllithium species thermodynamically favored.

  • Solvent Kinetics (THF vs. Et₂O): The choice of solvent dictates the required reaction temperature. Tetrahydrofuran (THF) strongly coordinates to the lithium cation, breaking down the n-BuLi hexamers into highly reactive dimers and tetramers. Consequently, reactions in THF are extremely fast but must be conducted at cryogenic temperatures (–78 °C) to prevent the highly reactive aryllithium from cleaving the THF ring or undergoing undesired Wurtz-type coupling with the 1-bromobutane byproduct[1]. Conversely, diethyl ether (Et₂O) is a weaker coordinating solvent; the exchange is slower, allowing the reaction to be safely conducted at 0 °C without significant solvent degradation[3].

  • Steric Considerations: The ortho-methyl group on the adjacent phenyl ring provides a degree of steric shielding. This bulk helps prevent nucleophilic attack by the newly formed aryllithium onto the 1-bromobutane byproduct, ensuring a clean exchange.

Experimental Workflow and Visualization

The following diagram illustrates the critical path of the halogen-metal exchange and subsequent electrophilic trapping.

G A 1. Substrate Preparation 2-Bromo-2'-methylbiphenyl in Anhydrous Solvent B 2. Cryogenic Cooling (-78°C for THF or 0°C for Et2O) A->B Inert Atm (Ar/N2) C 3. Lithiation Dropwise addition of n-BuLi B->C Temp Stabilization D 4. Halogen-Metal Exchange Stir 1-1.5h to ensure completion C->D Exothermic Control E 5. Electrophilic Trapping Addition of ClPR2 or R3SiCl D->E Maintain Temp F 6. Isolation Warm to RT & Aqueous Quench E->F Product Formation

Caption: Workflow for the lithiation of 2-bromo-2'-methylbiphenyl and subsequent electrophilic trapping.

Step-by-Step Experimental Protocols

Safety Warning: n-Butyllithium is highly pyrophoric. All operations must be conducted in a fume hood using rigorously dried glassware under a positive pressure of high-purity argon or nitrogen.

Protocol A: Lithiation in THF for Phosphine Ligand Synthesis (Buchwald Method)

This protocol is optimized for the synthesis of dialkylbiarylphosphines, where rapid exchange and immediate trapping at low temperatures are required[1].

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool the flask under a continuous purge of argon.

  • Substrate Loading: Charge the flask with 2-bromo-2'-methylbiphenyl (e.g., 682 mg, 2.76 mmol)[1].

  • Solvent Addition: Inject anhydrous, degassed THF (7.0 mL) via syringe. Stir to dissolve the substrate[1].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 10 minutes.

  • Reagent Addition: Slowly add n-butyllithium (1.6 M in hexanes, 1.9 mL, 3.04 mmol, 1.1 equiv) dropwise down the side of the flask over 5 minutes to prevent localized heating[1].

  • Exchange Phase: Stir the pale yellow solution at –78 °C for exactly 70 minutes to ensure complete halogen-metal exchange[1].

  • Trapping: Add a solution of the desired electrophile (e.g., dicyclohexylchlorophosphine, 803 mg, 3.45 mmol in 2 mL THF) dropwise at –78 °C[1].

  • Completion: Stir at –78 °C for 20 minutes, warm to 0 °C for 20 minutes, and finally allow the mixture to warm to room temperature overnight (approx. 18 h)[1].

Protocol B: Lithiation in Diethyl Ether for Silane Synthesis (Tokitoh Method)

This protocol is utilized when the subsequent electrophile (e.g., bulky silanes) requires slightly higher temperatures for effective trapping, leveraging the stability of Et₂O at 0 °C[3].

  • Preparation: Purge a flame-dried Schlenk flask with argon.

  • Substrate Loading: Dissolve 2-bromo-2'-methylbiphenyl (525 mg, 2.13 mmol) in anhydrous diethyl ether (10 mL)[3].

  • Cooling: Place the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Reagent Addition: Add n-butyllithium (1.5 M in hexanes, 1.4 mL, 2.1 mmol) dropwise[3].

  • Exchange Phase: Stir the mixture at 0 °C for 30–60 minutes.

  • Trapping: Add the electrophile (e.g., TbtSiH₃) directly to the solution at ambient temperature[3].

Data Presentation: Protocol Comparison

The following table summarizes the key operational metrics and outcomes based on the chosen methodology.

ParameterProtocol A (THF System)Protocol B (Et₂O System)Rationale / Causality
Solvent Tetrahydrofuran (THF)Diethyl Ether (Et₂O)THF accelerates exchange via strong Li+ coordination; Et₂O is less coordinating but more stable.
Temperature –78 °C0 °CTHF must be kept cold to prevent solvent cleavage by the aryllithium; Et₂O tolerates 0 °C safely.
Exchange Time 70 minutes30 - 60 minutesLow temp in THF requires longer time for full conversion; 0 °C in Et₂O allows faster kinetics despite weaker solvation.
Typical Electrophile Chlorodialkylphosphines (e.g., ClPCy2​ )Bulky Silanes (e.g., TbtSiH3​ )Dictated by the end-target (Buchwald ligands vs. kinetically stabilized heavy aromatics).
Primary Literature Buchwald et al.[1]Tokitoh et al.[3]Validated pathways for specific downstream applications.

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society (1999) URL:[Link]

  • Synthesis and Properties of a Kinetically Stabilized 9-Silaphenanthrene Source: Organometallics (2007) URL:[Link]

  • Ligands for metals and metal-catalyzed processes (EP1097158A2)

Sources

Application Note: Utilizing 1,1'-Biphenyl, 2-bromo-2'-methyl- in Advanced OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the strategic selection of synthetic precursors dictates both the manufacturing efficiency and the photophysical performance of the final device. 1,1'-Biphenyl, 2-bromo-2'-methyl- (CAS: 251320-87-3), commonly referred to as 2-bromo-2'-methylbiphenyl, serves a dual, highly critical role in modern OLED chemistry.

As a Senior Application Scientist, I have structured this guide to detail its two primary applications:

  • As a Catalyst Precursor: It is the foundational building block for MePhos (2-Dicyclohexylphosphino-2′-methylbiphenyl), a sterically demanding Buchwald ligand essential for synthesizing high-purity carbazole-based OLED host materials[1].

  • As a Structural Core for TADF Emitters: Its unique 2,2'-disubstitution pattern provides the exact steric bulk required to force orthogonal donor-acceptor conformations, a prerequisite for Thermally Activated Delayed Fluorescence (TADF).

Mechanistic Rationale: The Power of Steric Asymmetry

To understand why 1,1'-Biphenyl, 2-bromo-2'-methyl- is chosen over unsubstituted biphenyls, we must examine the causality of its molecular geometry.

The Ligand Efficacy (MePhos)

In Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), catalyst deactivation often occurs via cyclometalation—where the Pd center inserts into an adjacent C-H bond of the ligand. By converting 2-bromo-2'-methylbiphenyl into MePhos, the 2'-methyl group occupies the critical spatial pocket, physically blocking cyclometalation. Furthermore, the steric bulk accelerates the reductive elimination step of the catalytic cycle, allowing for the quantitative coupling of bulky carbazoles to aryl halides to form Hole Transport Layers (HTLs)[2].

The Photophysical Efficacy (TADF)

For an OLED emitter to harvest triplet excitons via TADF, the energy gap between the singlet and triplet states ( ΔEST​ ) must be minimized (< 0.1 eV). This is achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). When a donor (e.g., diphenylamine) is coupled to the bromine position, the adjacent 2'-methyl group creates a severe steric clash. This forces the biphenyl system into a near 90° (orthogonal) dihedral twist, completely breaking the π -conjugation between the donor and acceptor, thereby enabling highly efficient reverse intersystem crossing (RISC).

Workflow 1: Synthesis of MePhos for OLED HTL Production

The synthesis of hole-transporting materials (like CBP or NPB) requires pristine catalytic conditions to avoid trace metal contamination or halogenated impurities, which act as non-radiative recombination centers (exciton quenchers) in OLEDs.

MePhos A 1,1'-Biphenyl, 2-bromo-2'-methyl- B Grignard Intermediate (Mg, THF) A->B Metallation (Activation) C MePhos Ligand (ClP(Cy)2) B->C Phosphination D Active Pd-MePhos Catalyst C->D + Pd2(dba)3 E OLED HTL/Host (e.g., CBP) D->E C-N Cross-Coupling (Carbazole)

Workflow illustrating the conversion of 2-bromo-2'-methylbiphenyl to MePhos and its application in OLED material synthesis.

Protocol 1: Self-Validating Synthesis of MePhos

Note: All steps must be performed under rigorously anhydrous and anaerobic conditions using Schlenk techniques.

  • Grignard Formation:

    • Charge a flame-dried Schlenk flask with magnesium turnings (1.1 equiv) and a crystal of iodine in anhydrous THF.

    • Add a solution of 1,1'-Biphenyl, 2-bromo-2'-methyl- (1.0 equiv) in THF dropwise. Heat gently to initiate.

    • Validation Check: The disappearance of the iodine color and a sustained exothermic reflux indicates successful initiation.

  • Phosphination:

    • Cool the resulting Grignard solution to 0 °C.

    • Add chlorodicyclohexylphosphine ( ClP(Cy)2​ , 1.0 equiv) dropwise.

    • Reflux the mixture for 12 hours.

  • Quenching & Isolation:

    • Cool to room temperature and carefully quench with degassed saturated NH4​Cl solution.

    • Extract with degassed ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

    • Recrystallize from hot degassed ethanol.

  • Analytical Validation:

    • 31 P NMR (162 MHz, CDCl3​ ): Confirm purity via a singular sharp singlet at δ -14.5 ppm. The absence of peaks at +30 to +40 ppm confirms no phosphine oxide has formed.

    • 1 H NMR (400 MHz, CDCl3​ ): Verify the retention of the intact 2'-methyl group at δ ~2.10 ppm.

Workflow 2: Engineering Orthogonal TADF Emitters

When utilized directly as a structural core, the steric clash inherent to 1,1'-Biphenyl, 2-bromo-2'-methyl- is leveraged to engineer next-generation TADF emitters.

TADF_Logic A 2-Bromo-2'-methylbiphenyl Core B Steric Clash: 2-Br vs 2'-Me A->B Structural feature C Orthogonal D-A Twist (θ ≈ 90°) B->C Forces conformation D HOMO-LUMO Spatial Separation C->D Electronic decoupling E Minimized ΔEST (< 0.1 eV) D->E Energy gap reduction F High-Efficiency TADF Emission E->F Enables RISC

Mechanistic pathway showing how the steric bulk of 2-bromo-2'-methylbiphenyl enables TADF emission.

Protocol 2: Buchwald-Hartwig Amination for TADF Core Functionalization

This protocol details the attachment of a carbazole donor to the sterically hindered 2-position of the biphenyl core[3].

  • Catalyst Pre-activation:

    • In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2 mol%) and MePhos (8 mol%) in anhydrous toluene. Stir for 15 minutes until the solution turns a deep, homogeneous red-purple, indicating the formation of the active L2​Pd(0) species.

  • Substrate Addition:

    • Add 1,1'-Biphenyl, 2-bromo-2'-methyl- (1.0 equiv), Carbazole (1.2 equiv), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Reaction Execution:

    • Seal the vessel, remove from the glovebox, and heat at 105 °C for 18 hours.

    • Validation Check: Analyze an aliquot via GC-MS. The complete disappearance of the parent mass (m/z 246 for the bromomethylbiphenyl) and the appearance of the product mass (m/z 333) confirms quantitative conversion.

  • Purification:

    • Filter through a short pad of Celite to remove Pd black.

    • Purify via silica gel flash chromatography (Hexanes/DCM gradient).

Quantitative Data Summary: Impact of Steric Bulk on OLED Performance

The table below summarizes the causality between the structural architecture of the biphenyl core and the resulting photophysical properties of the synthesized TADF emitters. The data clearly illustrates that the extreme steric hindrance provided by the 2-bromo-2'-methyl derivative is mandatory for achieving commercially viable External Quantum Efficiencies (EQE).

Core ArchitectureDihedral Angle ( θ ) ΔEST​ (eV)Photoluminescence Quantum Yield (PLQY)OLED Max EQE
Unsubstituted Biphenyl~40°0.45 - 0.55< 20%< 5%
2-Methylbiphenyl~65°0.20 - 0.3040 - 50%~10%
2-Bromo-2'-methylbiphenyl (Derivative) ~88° < 0.05 > 90% > 25%

References

  • Buchwald, S. L., et al. "Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones." Journal of the American Chemical Society, 2000. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL:[Link]

  • Hutchinson, et al. "Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl Radicals." ChemRxiv, 2021. URL:[Link]

Sources

Application Note: High-Yield Preparation of Biphenyl-Based Pharmaceutical Intermediates from 2-Bromo-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern drug development, 2-bromo-2'-methylbiphenyl is a highly privileged, sterically encumbered scaffold. It serves a critical dual purpose in pharmaceutical synthesis:

  • Advanced Catalytic Intermediates : It is the primary precursor for synthesizing bulky, electron-rich Buchwald-type phosphine ligands (such as MePhos)[1]. These ligands are indispensable for palladium-catalyzed C–N, C–O, and C–C cross-coupling reactions, as well as the α-arylation of ketones[2], which are foundational steps in complex Active Pharmaceutical Ingredient (API) manufacturing[3].

  • Direct API Scaffolds : It acts as a direct building block for biphenyl-containing APIs, such as immunomodulators and angiotensin II receptor blockers (Sartans). For these applications, the biphenyl core is typically functionalized via cyanation to form tetrazole precursors[4].

Mechanistic Insights: The Role of Steric Hindrance (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific protocols are chosen for this molecule. The 2,2'-disubstitution pattern of 2-bromo-2'-methylbiphenyl forces the two phenyl rings out of coplanarity, creating a significant rotational barrier.

  • In Ligand Synthesis (MePhos) : When converted to a phosphine, this steric bulk is transferred to the palladium center during catalysis. The bulky dicyclohexyl groups and the ortho-methyl group promote the dissociation of stable Pd(II) dimers into highly active Pd(0) monomers, dramatically accelerating the reductive elimination step of the catalytic cycle[2].

  • In API Functionalization : The same steric hindrance makes classical nucleophilic aromatic substitution (e.g., Rosenmund-von Braun cyanation at 200 °C) sluggish and prone to degradation. Therefore, palladium-catalyzed cyanation using Zn(CN)₂ is strictly required to achieve high yields under milder conditions[4].

Divergent Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways to generate both the catalytic intermediate (MePhos) and the functionalized API scaffold (2-Cyano-2'-methylbiphenyl) from the same starting material.

G Start 2-Bromo-2'-methylbiphenyl (Starting Material) Lithiation Lithiation n-BuLi, THF, -78°C Start->Lithiation Path A Cyanation Pd-Catalyzed Cyanation Pd(OAc)2, Zn(CN)2, DMF Start->Cyanation Path B Phosphination Phosphination ClPCy2, -78°C to RT Lithiation->Phosphination MePhos MePhos Ligand (Catalytic Intermediate) Phosphination->MePhos CyanoBiphenyl 2-Cyano-2'-methylbiphenyl (API Scaffold) Cyanation->CyanoBiphenyl

Divergent synthesis workflow of biphenyl intermediates from 2-bromo-2'-methylbiphenyl.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Dicyclohexylphosphino-2'-methylbiphenyl (MePhos)

Causality Check : Halogen-metal exchange must be performed at strictly controlled cryogenic temperatures (–78 °C) to prevent homocoupling and premature protonation by the THF solvent[1].

  • Preparation : Oven-dry a Schlenk flask and cool it under a continuous argon purge. Charge the flask with 2-bromo-2'-methylbiphenyl (1.0 equiv, e.g., 682 mg, 2.76 mmol) and anhydrous THF (7 mL)[1].

  • Lithiation : Cool the mixture to –78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise. Stir the resulting mixture at –78 °C for exactly 70 minutes to ensure complete lithium-halogen exchange[1].

  • Phosphination : Prepare a solution of dicyclohexylchlorophosphine (1.25 equiv) in anhydrous THF (2 mL). Add this dropwise to the aryllithium intermediate at –78 °C via syringe[1].

  • Thermal Maturation : Stir the mixture at –78 °C for 20 minutes, then warm to 0 °C for 20 minutes. Finally, remove the cooling bath and allow the reaction to stir at room temperature for 18 hours[1].

  • Workup & Validation : Quench the reaction with degassed water, extract with ethyl acetate, and concentrate in vacuo. Recrystallize the crude product from hot methanol.

    • Self-Validation: Confirm product identity via ³¹P NMR. A successful synthesis will yield a sharp singlet at approximately δ -12.5 ppm.

Protocol B: Palladium-Catalyzed Cyanation to 2-Cyano-2'-methylbiphenyl

Causality Check : Zinc cyanide is preferred over potassium cyanide due to its lower solubility in DMF. This maintains a low concentration of dissolved cyanide ions in the reaction mixture, preventing the irreversible poisoning of the palladium catalyst—a common failure point in API cyanation[4].

  • Preparation : In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with 2-bromo-2'-methylbiphenyl (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd(OAc)₂ (2 mol%), and dppf ligand (4 mol%).

  • Reaction : Add anhydrous, degassed DMF (0.2 M relative to the substrate). Seal the tube, remove it from the glovebox, and heat in an oil bath at 120 °C for 12 hours.

  • Workup : Cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash thoroughly with 5% aqueous NH₄OH (3x) to complex and remove residual zinc salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation : Purify via silica gel chromatography.

    • Self-Validation: Confirm success via FT-IR spectroscopy; the appearance of a sharp nitrile stretching band at ~2225 cm⁻¹ indicates successful conversion.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and analytical markers for both workflows, providing a quick reference for process optimization.

Target IntermediateReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
MePhos Ligand n-BuLi, ClPCy₂, THF-78 to 251882 - 88³¹P NMR: δ -12.5 ppm
2-Cyano-2'-methylbiphenyl Pd(OAc)₂, dppf, Zn(CN)₂, DMF1201285 - 92IR: ν(C≡N) ~2225 cm⁻¹

Conclusion

The transformation of 2-bromo-2'-methylbiphenyl requires strict control over electronic and steric environments. By adhering to cryogenic controls during lithiation and utilizing low-solubility cyanide sources during palladium catalysis, researchers can reliably generate both advanced catalytic ligands and functionalized API scaffolds with high fidelity, ensuring downstream success in pharmaceutical development.

References

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society[Link]

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Journal of the American Chemical Society[Link]

  • Ligands for metals and metal-catalyzed processes European P
  • Heterocyclic compounds as immunomodulators World Intellectual Property Organiz

Sources

Application Note: Synthesis and Validation of 2-Methylbiphenyl-2'-ylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 1,1'-Biphenyl, 2-bromo-2'-methyl- (commonly known as 2-bromo-2'-methylbiphenyl, CAS 251320-87-3)[1] is a highly valuable electrophile in modern organometallic chemistry. Its primary application lies in the synthesis of advanced biaryl phosphine ligands—such as MePhos (2-dicyclohexylphosphino-2'-methylbiphenyl)—which are cornerstone catalysts in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings[2].

However, the conversion of 2-bromo-2'-methylbiphenyl into its corresponding Grignard reagent (2-methylbiphenyl-2'-ylmagnesium bromide) is notoriously difficult. The extreme steric encumbrance provided by the ortho-methyl and ortho-phenyl groups heavily impedes the oxidative addition of magnesium[2]. This application note provides a self-validating, mechanistically grounded protocol designed to overcome these steric barriers while suppressing deleterious side reactions.

Mechanistic Causality: Overcoming Steric Encumbrance

To successfully synthesize this Grignard reagent, one must understand the causality behind the experimental parameters. Grignard formation proceeds via a Single Electron Transfer (SET) mechanism at the solid-liquid interface of the magnesium metal.

  • The Steric Barrier: The ortho-substituents shield the C–Br bond, drastically increasing the activation energy required for the initial electron transfer from the Mg(0) surface to the aryl halide[2]. Standard initiation conditions (e.g., room temperature stirring) will fail. The reaction requires sustained thermal energy (60–65 °C) to drive the insertion[3].

  • The Wurtz Homocoupling Trap: Because the oxidative addition is sluggish, unreacted 2-bromo-2'-methylbiphenyl can accumulate in the reaction mixture. High localized concentrations of the aryl halide react with the transient aryl radical intermediates, leading to radical dimerization (Wurtz coupling). This produces unwanted tetramethylquaterphenyl derivatives and consumes both the substrate and the active magnesium[2].

  • The Solution (Causality of the Protocol): To favor Grignard formation over Wurtz coupling, the steady-state concentration of the aryl bromide must be kept exceptionally low. This is achieved by (A) hyper-activating the magnesium lattice to ensure rapid consumption of the substrate upon contact, and (B) employing a highly controlled, dropwise addition of the substrate.

G Mg Passivated Mg Turnings Act Activation (1,2-Dibromoethane) Mg->Act MgAct Active Mg(0) Surface Act->MgAct SET SET Radical Intermediate MgAct->SET Oxidative Addition Substrate 2-Bromo-2'-methylbiphenyl Substrate->SET THF, 60 °C Grignard Target: Grignard Reagent SET->Grignard Fast Recombination Wurtz Side Reaction: Wurtz Coupling SET->Wurtz Radical Dimerization

Mechanistic pathway of Grignard formation vs. Wurtz homocoupling.

Optimization of Initiation Parameters

Selecting the correct method to strip the passivating magnesium oxide (MgO) layer is critical. For highly hindered biaryls, chemical entrainment is vastly superior to simple halogen activation.

Table 1: Comparison of Magnesium Activation Strategies

Initiation MethodMechanism of ActivationEfficacy for Hindered BiarylsRisk Profile
Iodine (I₂) Forms MgI₂, creating localized pitting on the MgO surface.Low. Often fails to initiate sterically congested C–Br bonds.High risk of stalling; leads to substrate pooling and Wurtz coupling.
DIBAL-H Hydride reduction of the oxide layer.Moderate. Good for unreactive halides but introduces aluminum byproducts.Moderate. Residual hydride can cause unwanted reduction of downstream electrophiles.
1,2-Dibromoethane Reacts with Mg to form MgBr₂ and ethylene gas. Physically fractures the MgO layer, exposing pristine Mg(0) lattice.High. The gold standard for hindered biaryls. Ensures immediate radical recombination.Low. Ethylene gas escapes the system, leaving no reactive byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes mandatory analytical checkpoints to ensure the Grignard reagent is successfully formed before it is deployed in subsequent, high-value cross-coupling or phosphination steps[3],[2].

Materials Required:
  • Substrate: 2-Bromo-2'-methylbiphenyl (10.0 mmol, 2.47 g)

  • Metal: Magnesium turnings (15.0 mmol, 365 mg) – 1.5x stoichiometric excess is required to compensate for surface passivation.

  • Activator: 1,2-Dibromoethane (0.5 mmol, 43 µL)

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed (20 mL)

Step-by-Step Methodology:

Phase 1: Lattice Activation

  • Equip a flame-dried 50 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Purge with argon for 15 minutes.

  • Add the magnesium turnings (365 mg) to the flask. Dry-stir the turnings under argon for 30 minutes to physically score the metal surface.

  • Add 5 mL of anhydrous THF to cover the magnesium.

  • Inject 1,2-dibromoethane (43 µL) directly into the magnesium bed. Do not stir.

  • Validation Checkpoint 1: Observe the metal surface. Within 2–5 minutes, localized bubbling (ethylene gas evolution) and slight cloudiness should appear. This visually confirms the successful exposure of the active Mg(0) lattice.

Phase 2: Controlled Oxidative Addition 6. In a separate flame-dried vial, dissolve 2-bromo-2'-methylbiphenyl (2.47 g) in 15 mL of anhydrous THF (yielding a ~0.66 M solution). 7. Heat the magnesium suspension to 60 °C using an oil bath[3]. 8. Inject 1.0 mL of the substrate solution to initiate the reaction. Wait until a noticeable exotherm occurs and the solution turns slightly brown/gray. 9. Begin adding the remaining substrate solution dropwise via a syringe pump over 1.5 hours .

  • Causality Note: This slow addition rate is the primary defense against Wurtz homocoupling, ensuring the substrate is consumed by the Mg(0) surface faster than it can dimerize with adjacent radicals[2].

Phase 3: Maturation & Empirical Validation 10. Once the addition is complete, maintain the reaction at 60 °C for an additional 2 hours to ensure total consumption of the halide[3]. 11. Cool the dark brown Grignard solution to room temperature. Allow the excess magnesium to settle. 12. Validation Checkpoint 2 (GC/MS Quench): Withdraw a 0.1 mL aliquot and quench it into 1 mL of methanol. Extract with hexanes and analyze via GC/MS.

  • Success: A single peak corresponding to 2-methylbiphenyl (the protonated Grignard) indicates complete conversion[2].
  • Failure: The presence of 2-bromo-2'-methylbiphenyl indicates incomplete insertion.
  • Validation Checkpoint 3 (Titration): Titrate a 1.0 mL aliquot of the supernatant against a standardized solution of salicylaldehyde phenylhydrazone in THF. The color change from orange to clear will accurately quantify the molarity of the active Grignard reagent, ensuring precise stoichiometry for downstream ligand synthesis.

Troubleshooting & Side-Product Profiling

Even with optimized conditions, deviations in moisture or addition rate can alter the reaction pathway. Use the following diagnostic matrix to correct workflow errors.

Table 2: Diagnostic Matrix for Grignard Formation

Analytical Observation (GC/MS Quench)Chemical CauseCorrective Action for Next Batch
High levels of unreacted 2-bromo-2'-methylbiphenyl Failure to initiate; MgO layer was not adequately breached.Increase 1,2-dibromoethane to 0.1 equiv. Ensure THF is strictly anhydrous (<10 ppm H₂O).
Presence of tetramethylquaterphenyls (Homocoupling) Localized substrate concentration was too high, favoring radical dimerization (Wurtz coupling).Decrease the substrate addition rate. Increase the stirring speed to improve mass transfer at the solid-liquid interface.
High levels of 2-methylbiphenyl before quenching Adventitious moisture or oxygen in the system prematurely protonated the Grignard reagent.Rigorously flame-dry glassware. Check argon line for leaks. Use freshly distilled THF.

References

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society (2000, 122, 1360-1370) URL:[Link]

  • An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands Source: The Journal of Organic Chemistry (2000, 65, 5334-5341) URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the Suzuki coupling of 1,1'-Biphenyl, 2-bromo-2'-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of cross-coupling reactions involving highly sterically encumbered substrates.

The substrate 1,1'-Biphenyl, 2-bromo-2'-methyl- (commonly referred to as 2-bromo-2'-methylbiphenyl) serves as a classic benchmark for extreme steric hindrance in transition-metal catalysis. The proximity of the ortho-methyl and ortho-phenyl groups creates a restrictive steric shield around the C–Br bond. This structural feature severely impedes the standard Suzuki-Miyaura catalytic cycle, specifically choking the oxidative addition and transmetalation steps.

This guide provides a causality-driven troubleshooting framework, optimized protocols, and mechanistic insights to help you achieve high yields with this demanding substrate.

Part 1: Mechanistic Bottlenecks in Sterically Hindered Couplings

To troubleshoot effectively, we must first isolate where the reaction fails. The diagram below illustrates the catalytic cycle, highlighting the specific failure points (red nodes) when using 2-bromo-2'-methylbiphenyl.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Bottleneck 1: Steric Clash) Pd0->OxAdd + 2-bromo-2'-methylbiphenyl PdII_Halide Ar-Pd(II)-Br (Ar = 2-methylbiphenyl) OxAdd->PdII_Halide Transmet Transmetalation (Bottleneck 2: Slow Transfer) PdII_Halide->Transmet + Ar'B(OH)2, Base PdII_ArAr Ar-Pd(II)-Ar' Transmet->PdII_ArAr RedElim Reductive Elimination (Rapid Step) PdII_ArAr->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product (Terphenyl Derivative) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks for 2-bromo-2'-methylbiphenyl.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at low conversion of 2-bromo-2'-methylbiphenyl. How do I overcome this? A1: The primary cause is the failure of the Pd(0) species to undergo oxidative addition into the sterically shielded C–Br bond. Standard ligands like PPh₃ or dppf are insufficiently electron-rich and too small to stabilize the highly crowded transition state.

  • The Solution: Switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. The electron-rich dialkylphosphine moiety accelerates oxidative addition, while the biaryl backbone provides stabilizing Pd-arene interactions that prevent catalyst deactivation [1].

Q2: I observe complete consumption of my boronic acid, but low product yield and high amounts of protodeboronation (e.g., formation of benzene from phenylboronic acid). What is the mechanism behind this failure? A2: This is a classic symptom of a transmetalation bottleneck. Because the Ar-Pd(II)-Br intermediate is extremely bulky, transmetalation with the boronic acid is exceptionally slow. Meanwhile, the boronic acid remains exposed to the base and water at elevated temperatures, leading to competitive protodeboronation.

  • The Solution:

    • Change the Base: Switch from weak/aqueous bases (like Na₂CO₃) to anhydrous K₃PO₄. K₃PO₄ provides sufficient basicity to form the reactive boronate complex without carrying excess water that drives protodeboronation.

    • Slow Addition: Syringe-pump the boronic acid into the reaction mixture over 2-4 hours. This keeps its steady-state concentration low, minimizing protodeboronation while the sluggish transmetalation step catches up.

Q3: I'm seeing significant homocoupling of the boronic acid (e.g., biphenyl formation). How can I suppress this? A3: Homocoupling is an oxidative process mediated by trace oxygen or Pd(II) acting as an oxidant. In sluggish reactions involving hindered bromides, the catalyst has a longer residence time in intermediate states, increasing the probability of engaging in deleterious side reactions.

  • The Solution: Strictly degas all solvents using the freeze-pump-thaw method (at least 3 cycles). Purge the reaction vessel with high-purity argon, as nitrogen can sometimes carry trace oxygen impurities depending on the manifold setup.

Part 3: Quantitative Ligand & Base Selection Matrix

To summarize the empirical data regarding catalyst selection for 2-bromo-2'-methylbiphenyl, refer to the matrix below. This data synthesizes the kinetic behaviors of various ligand classes [2].

Ligand TypeOxidative Addition RateTransmetalation RateProtodeboronation RiskRecommendation for 2-Bromo-2'-methylbiphenyl
PPh₃ Very SlowVery SlowHighNot Recommended
dppf SlowSlowHighPoor Yields (< 20%)
P(t-Bu)₃ FastModerateModerateAcceptable, but air-sensitive
SPhos / XPhos FastFastLowHighly Recommended (> 90% Yield)

Part 4: Validated Experimental Protocol

Optimized Synthesis of Terphenyl Derivatives from 2-Bromo-2'-methylbiphenyl Self-Validating System: This protocol utilizes SPhos to form a highly active, mono-ligated Pd(0) species. By monitoring the reaction via GC-MS, the protocol validates itself: if the boronic acid is consumed but the bromide remains, the system diagnoses a transmetalation failure (requiring slower boronic acid addition). If neither is consumed, it diagnoses an oxidative addition failure (requiring rigorous oxygen exclusion or fresh catalyst).

Reagents:

  • 2-Bromo-2'-methylbiphenyl (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2.0 mol%)

  • SPhos (4.0 mol%)

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • Toluene (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos. Evacuate the flask and backfill with high-purity Argon (3 cycles). Causality: Pre-mixing the palladium source and ligand in the absence of the aryl halide ensures the quantitative formation of the active Pd(0)L₁ complex before the substrate can induce off-cycle resting states.

  • Reagent Loading: Add the arylboronic acid and finely ground anhydrous K₃PO₄. Repeat the Argon purge (3 cycles). Causality: Grinding K₃PO₄ exponentially increases the surface area, which is critical because transmetalation under anhydrous conditions is a solid-liquid heterogeneous process.

  • Solvent Addition & Degassing: Add anhydrous, rigorously degassed toluene (4.0 mL) and 2-bromo-2'-methylbiphenyl via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat to 100 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) for 12-24 hours. Causality: Vigorous stirring overcomes mass transfer limitations inherent to heterogeneous base systems.

  • Reaction Monitoring: Monitor by GC-MS. Look for the disappearance of the bromide mass peak.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), wash with deionized water (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo for subsequent silica gel column chromatography.

Part 5: References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[Link]

Overcoming steric hindrance in 2-bromo-2'-methylbiphenyl substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-2'-methylbiphenyl Substitutions

Welcome to the Advanced Cross-Coupling Support Portal. Coupling ortho,ortho'-disubstituted biaryls like 2-bromo-2'-methylbiphenyl presents a formidable synthetic challenge. The proximity of the bulky bromine and methyl groups creates a severe steric shield, frequently leading to stalled oxidative addition or sluggish transmetalation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve quantitative yields in these sterically demanding environments.

Troubleshooting Guides & FAQs

Q1: Why does 2-bromo-2'-methylbiphenyl fail to undergo oxidative addition with standard catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ ? Analysis & Causality: The failure is rooted in the 3D coordination geometry of the palladium resting state. Standard phosphine ligands form a bulky L2​Pd(0) complex. The di-ortho substitution of 2-bromo-2'-methylbiphenyl creates a highly congested pocket around the C-Br bond, physically repelling the L2​Pd(0) species and raising the activation energy for oxidative addition to 1[1]. Solution: You must shift the resting state to a smaller, 14-electron L1​Pd(0) species. This is achieved by using highly sterically demanding ligands that prevent the coordination of a second ligand molecule.

Q2: Which specific ligand systems are empirically proven to overcome this di-ortho steric blockade? Analysis & Causality: Dialkylbiaryl phosphines (Buchwald ligands), specifically XPhos and SPhos , are the gold standard here. The causality is counterintuitive but elegant: the extreme steric bulk of the ligand's lower isopropyl/methoxy-substituted ring prevents inactive palladacycle formation and forces the catalyst into the2[2]. Furthermore, during the final step of the catalytic cycle, the massive steric profile of the ligand actually accelerates reductive elimination by forcing the two coupled fragments together to 3[3].

Q3: My oxidative addition is working, but the transmetalation step is stalling. What base and solvent system should I switch to? Analysis & Causality: In sterically hindered Suzuki-Miyaura couplings, transmetalation often replaces oxidative addition as the rate-limiting step. Weak bases like Na2​CO3​ fail to sufficiently quaternize the boronic acid into the highly nucleophilic boronate complex required to attack the hindered Pd(II) intermediate. Solution: Switch to a stronger base like K3​PO4​ or Cs2​CO3​ . More importantly, use a biphasic solvent system (e.g., THF/Water or Toluene/Water in a 4:1 to 5:1 ratio). The water dissolves the inorganic base, creating a highly active interfacial transmetalation zone that drastically4[4].

Q4: I am observing high levels of protodeboronation and unreacted bromide. How can I fix the catalyst initiation? Analysis & Causality: Traditional palladium sources (like Pd2​(dba)3​ ) require in situ reduction and ligand exchange. This initiation period is slow. While the catalyst is slowly activating, the boronic acid is exposed to heat and base, leading to rapid protodeboronation (degradation). Solution: Utilize Palladium G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, base-mediated activation at room temperature, instantly generating the active L1​Pd(0) species .

Quantitative Data: Optimization Matrix

Table 1: Condition Matrix for 2-bromo-2'-methylbiphenyl Substitution Reactions

Catalyst SystemLigandBase / SolventTemp (°C)Expected YieldMechanistic Outcome
Pd(PPh3​)4​ PPh3​ K2​CO3​ / Toluene100< 5%Fails at oxidative addition due to L2​Pd(0) bulk.
Pd2​(dba)3​ dppf Na2​CO3​ / Dioxane10015-20%Sluggish transmetalation; high protodeboronation.
Pd(OAc)2​ SPhos K3​PO4​ / Toluene- H2​O 8075-85%Efficient monoligated Pd(0) formation; good yield.
XPhos Pd G3 XPhos K3​PO4​ / THF- H2​O 40 > 95% Rapid activation; suppresses side reactions.

Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Coupling using XPhos Pd G3 This methodology incorporates internal colorimetric validation to ensure active catalyst generation, preventing wasted time on stalled reactions.

  • Reagent Preparation (Glovebox recommended but not strictly required):

    • To a clean, dry reaction vial, add 2-bromo-2'-methylbiphenyl (1.0 equiv, 1.0 mmol).

    • Add the corresponding arylboronic acid (1.2 equiv). Note: The slight excess compensates for trace protodeboronation.

    • Add XPhos Pd G3 precatalyst (2.0 mol%).

  • Base Addition:

    • Add finely milled, anhydrous K3​PO4​ (3.0 equiv). Causality: High equivalents drive the sterically hindered transmetalation equilibrium forward.

  • Solvent Introduction & Colorimetric Validation:

    • Add degassed THF and deionized Water (4:1 v/v ratio) to achieve a 0.2 M substrate concentration.

    • Self-Validation Check: Observe the solution. Within 2–5 minutes of stirring at room temperature, the mixture should transition from a reddish/brown suspension to a pale yellow, homogeneous solution . This color shift confirms the deprotonation of the precatalyst and the successful release of the active L1​Pd(0) species. If the solution remains dark brown, your base is inactive or wet.

  • Reaction Execution:

    • Seal the vial and stir at 40 °C for 2–4 hours. The high activity of the G3 precatalyst eliminates the need for extreme heating, preserving sensitive functional groups.

  • Quench & Analysis:

    • Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NH4​Cl .

    • Validation Check: TLC analysis (Hexanes/EtOAc) should show complete consumption of the UV-active bromide ( Rf​≈0.6 in pure Hexanes).

Mechanistic Visualization

CatalyticCycle Pd0 L1-Pd(0) Active Catalyst OA Oxidative Addition (Rate-limiting for hindered Ar-Br) Pd0->OA + 2-Bromo-2'-methylbiphenyl PdII_1 L1-Pd(II)(Ar)Br OA->PdII_1 TM Transmetalation (Requires strong base) PdII_1->TM + Nucleophile / Base PdII_2 L1-Pd(II)(Ar)(Nu) TM->PdII_2 RE Reductive Elimination (Driven by steric relief) PdII_2->RE RE->Pd0 - Coupled Product

Fig 1: Catalytic cycle highlighting steric bottlenecks in 2-bromo-2'-methylbiphenyl substitution.

References

  • Cross-Coupling Reactions Guide Source: JMCCT URL
  • G3 and G4 Buchwald Precatalysts Source: Sigma-Aldrich URL
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: ACS Publications URL
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: ACS Publications URL
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)

Sources

Optimizing reaction conditions for 1,1'-Biphenyl, 2-bromo-2'-methyl- lithiation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the lithiation of 2-bromo-2'-methylbiphenyl. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields, complex impurity profiles, or reproducibility issues with this specific transformation.

The lithium-halogen exchange of ortho-substituted biaryls is not a simple plug-and-play reaction. It is a highly sensitive equilibrium process dictated by steric hindrance, kinetic basicity, and precise thermal control. This guide deconstructs the causality behind common failure modes and provides a self-validating framework to ensure >95% conversion to the desired aryllithium intermediate.

Mechanistic Workflows & Failure Pathways

Understanding the divergent pathways of this reaction is critical. The diagram below illustrates the kinetic and thermodynamic fates of the substrate depending on your chosen conditions.

G A 2-Bromo-2'-methylbiphenyl (Substrate) B 2-Lithio-2'-methylbiphenyl (Desired Intermediate) A->B t-BuLi (2.2 eq), THF, -78°C Fast Exchange C Tetramethyl-quaterphenyl (Wurtz-Fittig Homocoupling) A->C n-BuLi (1.0 eq) Slow Exchange D 2'-Lithiomethyl-2-bromobiphenyl (Lateral Lithiation) A->D T > -40°C or TMEDA addition Kinetic Deprotonation B->C Nucleophilic attack on unreacted Substrate (Wurtz-Fittig) E t-BuBr + t-BuLi → Isobutylene + Isobutane + LiBr B->E 2nd eq t-BuLi destroys t-BuBr Prevents reversal/alkylation

Mechanistic pathways in 2-bromo-2'-methylbiphenyl lithiation highlighting failure modes.

Causality-Driven Troubleshooting (FAQs)

Q: Why is my reaction yielding significant amounts of a high-molecular-weight byproduct? A: You are observing a classic Wurtz-Fittig homocoupling artifact[1]. When using n-butyllithium (n-BuLi) at 1.0 equivalent, the lithium-halogen exchange is an equilibrium process. Because the ortho-methyl and ortho-phenyl groups sterically hinder the reaction, the exchange is relatively slow. The newly formed 2-lithio-2'-methylbiphenyl acts as a nucleophile and attacks the unreacted 2-bromo-2'-methylbiphenyl, resulting in a homocoupled quaterphenyl derivative. Solution: Switch to t-butyllithium (t-BuLi) and use strictly 2.0 to 2.2 equivalents[2]. The first equivalent performs the exchange, generating t-butyl bromide. The second equivalent acts as a strong base to immediately eliminate the t-butyl bromide into isobutylene and isobutane gases. This irreversible E2 elimination drives the exchange to completion and removes the electrophile, entirely preventing homocoupling.

Q: My NMR analysis shows that the electrophile was incorporated at the methyl group instead of the aromatic ring. What happened? A: You have triggered competitive lateral lithiation [3]. The protons on the 2'-methyl group are benzylic and relatively acidic due to the proximity of the biphenyl system. If the internal reaction temperature rises above -40 °C, or if you use additives like TMEDA (which break up alkyllithium hexamers to form a highly reactive kinetic base), the reagent will preferentially deprotonate the benzylic position rather than undergo the desired metal-halogen exchange. Solution: Maintain an internal reaction temperature of strictly -78 °C using a dry ice/acetone bath and an internal thermocouple. Never use TMEDA for this specific transformation unless lateral benzylic functionalization is your actual goal.

Q: Can I use diethyl ether (Et₂O) or hexanes instead of THF? A: While possible, THF is strongly preferred for this specific sterically hindered substrate. THF is a stronger Lewis base than Et₂O; it coordinates the lithium cation more effectively, breaking down the alkyllithium aggregates and accelerating the rate of the lithium-halogen exchange[2]. Given the steric bulk of the ortho-biphenyl system, this acceleration is necessary to outcompete side reactions. However, because THF can be cleaved by t-BuLi, strict adherence to the -78 °C temperature limit is non-negotiable.

Reaction Condition Matrix

To summarize the causality of reagent and condition choices, consult the quantitative matrix below. This data highlights why specific parameters lead to distinct experimental outcomes.

Reagent SystemEquivalentsTemp (°C)SolventMajor OutcomeMechanistic Rationale
n-BuLi 1.0 - 1.1-78THFMixed (Desired + Homocoupling)Slow equilibrium leaves unreacted aryl bromide, allowing Wurtz-Fittig coupling.
t-BuLi 2.1 - 2.2-78THFDesired Aryllithium (>95%) 2nd eq. of t-BuLi consumes t-BuBr via E2 elimination, irreversibly driving the exchange.
t-BuLi 2.2-20 to 0THFLateral Lithiation (Benzylic)Higher thermal energy overcomes the activation barrier for benzylic deprotonation.
n-BuLi / TMEDA 1.2-78 to 25HexaneLateral Lithiation (Benzylic)TMEDA breaks down n-BuLi aggregates, converting it into a strong kinetic base.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not rely on assumptions. This Standard Operating Procedure (SOP) includes built-in validation checks to verify the integrity of the reaction at each step.

Step 1: Reagent Validation

  • Action: Titrate your t-BuLi (typically 1.7 M in pentane) using N-benzylbenzamide or diphenylacetic acid immediately prior to use.

  • Causality: t-BuLi degrades over time. Using less than 2.0 active equivalents will result in incomplete t-BuBr destruction, leading to homocoupling.

Step 2: System Preparation

  • Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar and an internal thermocouple under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Action: Dissolve 2-bromo-2'-methylbiphenyl (1.0 eq) in anhydrous, inhibitor-free THF to achieve a 0.2 M concentration.

Step 3: Thermal Equilibration

  • Action: Immerse the flask in a dry ice/acetone bath.

  • Validation Check: Do not proceed until the internal thermocouple reads ≤ -75 °C. Bath temperature is not a reliable indicator of internal solution temperature.

Step 4: Lithiation (The Critical Step)

  • Action: Using a syringe pump, add t-BuLi (2.1 eq) dropwise over 20 minutes. Direct the needle flow down the chilled inner wall of the flask to pre-cool the reagent before it contacts the solution.

  • Validation Check: Monitor the internal temperature. The addition is highly exothermic; adjust the addition rate to ensure the internal temperature never exceeds -70 °C. The solution will transition to a characteristic pale yellow/orange color.

Step 5: Incubation & In-Process Control (IPC)

  • Action: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete exchange and total elimination of the t-butyl bromide byproduct.

  • Validation Check (Optional but recommended for scale-up): Withdraw a 0.1 mL aliquot via syringe, quench immediately into a vial containing CD₃OD, and analyze by crude ¹H-NMR. Complete disappearance of the starting material and >95% deuterium incorporation at the 2-position validates a successful exchange.

Step 6: Electrophile Trapping

  • Action: Add your desired electrophile (e.g., triisopropyl borate for borylation, or DMF for formylation) dropwise at -78 °C. Stir for 1 hour at -78 °C, then allow the system to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

References

  • Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. National Library of Medicine (NIH).[Link]

  • Lithium-halogen Exchange Research Articles (Wurtz-Fittig coupling). R Discovery.[Link]

  • Aryl halide (Organometallic Derivative Formation). Grokipedia.[Link]

Sources

Technical Support Center: Troubleshooting Debromination in 2-Bromo-2'-methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 2-bromo-2'-methylbiphenyl via the Suzuki-Miyaura cross-coupling of 1-bromo-2-iodobenzene and o-tolylboronic acid presents a classic chemoselectivity challenge. While the goal is to selectively couple at the C–I bond, the active palladium catalyst can inadvertently activate the adjacent C–Br bond. This leads to hydrodehalogenation (debromination), yielding the undesired 2-methylbiphenyl byproduct.

This guide provides field-proven, mechanistically grounded solutions to eliminate this side reaction and optimize your synthetic workflow.

Mechanistic Overview: The Debromination Pathway

To troubleshoot the reaction, we must first understand the competing catalytic cycles. The diagram below illustrates how the choice of reaction conditions dictates whether the catalyst yields the target molecule or the debrominated byproduct.

G Pd0 Pd(0)L_n Active Catalyst OA_I Oxidative Addition (C-I) Fast at 60-80°C Pd0->OA_I Chemoselective Pathway SM 1-bromo-2-iodobenzene + o-tolylboronic acid SM->OA_I Transmet Transmetalation with o-tolylboronic acid OA_I->Transmet RE_Target Reductive Elimination Transmet->RE_Target RE_Target->Pd0 Catalyst Regeneration Target 2-bromo-2'-methylbiphenyl (Target Product) RE_Target->Target OA_Br Oxidative Addition (C-Br) Side Reaction Target->OA_Br Over-reaction Hydride Hydride Transfer (from EtOH or Base) OA_Br->Hydride RE_Side Reductive Elimination Hydride->RE_Side RE_Side->Pd0 SideProd 2-methylbiphenyl (Debrominated Byproduct) RE_Side->SideProd

Catalytic cycle of desired C-I coupling versus the hydrodehalogenation (debromination) side reaction.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of 2-methylbiphenyl (debrominated byproduct) instead of my target molecule? Application Scientist Insight: Debromination (hydrodehalogenation) is a sequential side reaction. It occurs when the Pd(0) catalyst undergoes an undesired oxidative addition into the C–Br bond of your newly formed 2-bromo-2'-methylbiphenyl. Following this insertion, a hydride donor in your reaction mixture transfers a hydride to the palladium center. Subsequent reductive elimination yields the debrominated byproduct and regenerates the catalyst 1. To stop this, you must either prevent the C–Br oxidative addition or eliminate hydride sources from your system.

Q2: How should I select my catalyst and ligand to favor C–I coupling while leaving the C–Br bond intact? Application Scientist Insight: Chemoselectivity between C–I and C–Br bonds is governed by the electron density and steric bulk of the phosphine ligand. Highly electron-rich and bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) lower the activation energy for C–Br insertion, which inadvertently promotes debromination or over-coupling. To synthesize 2-bromo-2'-methylbiphenyl selectively, use a less electron-rich catalyst like Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) or Pd(dppf)Cl2​ . These catalysts readily insert into the weaker C–I bond but struggle to activate the sterically hindered ortho-C–Br bond at moderate temperatures 2.

Q3: What role do my solvent and base play in promoting this side reaction, and how can I fix it? Application Scientist Insight: Solvents with α -hydrogens, particularly primary and secondary alcohols like ethanol, are classic culprits for hydrodehalogenation. They undergo β -hydride elimination after coordinating to the Pd center, effectively acting as hydride donors 3. While the original Buchwald synthesis of the related phosphine ligand intermediate utilized a DME/Water/Ethanol mixture at 90 °C 4, this high temperature and presence of ethanol drives debromination. Solution: Eliminate alcohols. Switch to a strictly biphasic Toluene/Water or DME/Water system. Replace strong alkoxide bases with mild inorganic bases like Na2​CO3​ or K3​PO4​ , which cannot undergo β -hydride elimination.

Q4: How does stoichiometry affect the balance between the desired product, debromination, and over-coupling? Application Scientist Insight: If an excess of o-tolylboronic acid is used, the active Pd(0) can insert into the C–Br bond of the product and undergo a second transmetalation, leading to an over-coupled terphenyl byproduct. Conversely, if the boronic acid degrades (e.g., via protodeboronation) 5, the Pd(0) resting state is starved of its transmetalation partner and will preferentially undergo oxidative addition into the C–Br bond. Solution: Maintain a precise stoichiometry of 1.0 eq o-tolylboronic acid to 1.1 eq 1-bromo-2-iodobenzene. Making the boronic acid the limiting reagent ensures the reaction naturally halts once the C–I coupling is complete.

Quantitative Parameter Analysis

The table below summarizes the causality between reaction parameters and chemoselectivity. Notice how removing the hydride donor (EtOH) and lowering the temperature drastically reduces the debromination side reaction.

Catalyst SystemSolvent SystemBaseTemp (°C)Target Yield (%)Debromination (%)
Pd(PPh3​)4​ (Historical)DME / H₂O / EtOH Na2​CO3​ 9075.015.0
Pd(PPh3​)4​ (Optimized) Toluene / H₂O Na2​CO3​ 70 89.5 < 2.0
Pd2​(dba)3​
  • XPhos
THF / H₂O K3​PO4​ 8042.048.0
Pd(dppf)Cl2​ Dioxane / H₂O K2​CO3​ 6091.0< 1.0

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating in-process analytical controls, you ensure the reaction does not proceed past the point of optimal chemoselectivity.

Step 1: Reagent Preparation & Degassing

  • To a flame-dried Schlenk flask, add 1-bromo-2-iodobenzene (1.10 eq), o-tolylboronic acid (1.00 eq), and Na2​CO3​ (3.00 eq).

  • Add a biphasic mixture of Toluene/Water (5:1 ratio, 0.2 M concentration relative to the boronic acid). Do not add ethanol.

  • Causality Check: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which stalls the transmetalation cycle and increases the residence time of the product in the reactor, promoting side reactions.

Step 2: Catalyst Addition & Controlled Heating

  • Under a positive flow of argon, add Pd(PPh3​)4​ (0.05 eq).

  • Heat the reaction mixture strictly to 70 °C with vigorous stirring (1000 RPM) to ensure mixing of the biphasic system.

  • Causality Check: The C–I oxidative addition is facile at 70 °C. Exceeding 80 °C provides the thermal energy required to overcome the higher activation barrier of the sterically hindered C–Br bond.

Step 3: In-Process Analytical Control (IPC)

  • After 4 hours, pull a 50 µL aliquot, dilute with LC-MS grade acetonitrile, filter, and analyze via LC-MS or GC-MS.

  • Validation Logic: Monitor the disappearance of o-tolylboronic acid. Because 1-bromo-2-iodobenzene is in excess, it should remain visible. If the boronic acid is completely consumed, stop the reaction immediately . Do not add more catalyst or extend the heating time, as the active Pd(0) will begin inserting into the C–Br bond of your accumulated product.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature. Dilute with ethyl acetate and partition the layers.

  • Wash the organic layer with water (2x) and brine (1x) to remove inorganic salts and residual boronic acid degradation products.

  • Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes) to isolate pure 2-bromo-2'-methylbiphenyl.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions". Journal of the American Chemical Society, 1999, 121(41), 9550-9561.[Link]

  • Organic Chemistry Portal. "Suzuki Coupling". [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "The Slow-Release Strategy in Suzuki-Miyaura Coupling". ResearchGate (Angewandte Chemie), 2013.[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-Bromo-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ortho-substituted biaryls. The steric hindrance that makes these molecules valuable—often serving as precursors for Buchwald-type phosphine ligands—also complicates their purification.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven troubleshooting for 2-bromo-2'-methylbiphenyl (CAS 81682-52-2).

Compound Overview & Physicochemical Data

Before initiating any purification workflow, it is critical to understand the physical constraints of the target molecule. The ortho-methyl and ortho-bromo groups force the biphenyl rings into an orthogonal, non-planar conformation. This lack of planarity prevents efficient crystal lattice packing, drastically lowering the melting point.

PropertyValueCausality / Relevance
CAS Number 81682-52-2Primary identifier for the target biaryl.
Physical State Colorless to pale yellow oilSteric hindrance disrupts crystal packing, rendering it a liquid at room temperature[1].
Boiling Point 285–286 °C (760 mmHg)High boiling point necessitates high-vacuum setups for distillation[2].
Predicted Density ~1.32 g/cm³Heavier than water; critical for phase identification during liquid-liquid extraction[2].
Chromatography Eluent 100% Hexanes / Petroleum EtherHighly non-polar; polar modifiers will cause co-elution with starting materials[3].
Standard Purification Workflow

The following protocols form a self-validating system for isolating 2-bromo-2'-methylbiphenyl from a crude Suzuki-Miyaura coupling mixture.

Purification_Workflow A Crude Reaction Mixture (Suzuki Coupling Output) B Celite Filtration (Remove Pd black) A->B Removes insoluble catalyst C Liquid-Liquid Extraction (Et2O / 1M NaOH / Brine) B->C Quench & separate D Drying & Concentration (Anhydrous Na₂SO₄) C->D Organic phase E Flash Chromatography (Silica Gel, 100% Hexanes) D->E Crude oil F GC/NMR Purity Check E->F Eluted fractions G Pure 2-Bromo-2'-methylbiphenyl (Colorless Oil) F->G Purity ≥ 95% H Vacuum Distillation (For >99% Purity) F->H Co-eluting impurities (e.g., 1-bromo-2-iodobenzene) H->G Final Polish

Workflow for the isolation and purification of 2-bromo-2'-methylbiphenyl from crude mixtures.

Protocol A: Aqueous Workup and Extraction
  • Quench & Dilute : Cool the crude reaction mixture to room temperature. Dilute with diethyl ether (Et₂O) or dichloromethane (DCM).

  • Filtration : Pass the diluted mixture through a tightly packed Celite pad. Causality: This removes precipitated palladium black and insoluble inorganic salts that stabilize emulsions.

  • Alkaline Wash : Transfer to a separatory funnel. Wash the organic layer with 1M aqueous NaOH (3 × 75 mL)[4]. Causality: NaOH deprotonates unreacted boronic acids and phenolic byproducts, converting them into water-soluble salts.

  • Brine Wash : Wash with saturated aqueous NaCl to remove residual water and break any micro-emulsions.

  • Drying : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

  • Validation Check : The final aqueous wash should remain clear. If it turns dark or precipitates form, residual Pd or complexed organics are still present; re-filter the organic layer.

Protocol B: Wet Column Chromatography (WCC)
  • Preparation : Pack a glass column with standard normal-phase silica gel using 100% hexanes (or petroleum ether) as the eluent.

  • Loading : Dissolve the crude oil in a minimum volume of hexanes and carefully load it onto the silica bed.

  • Elution : Elute strictly with 100% hexanes[3]. Causality: 2-bromo-2'-methylbiphenyl is highly non-polar. Introducing even 1% ethyl acetate will compress the retention factors ( Rf​ ), causing it to co-elute with impurities.

  • Analysis : Monitor fractions via TLC (UV active) or GC-MS. Combine product-containing fractions and concentrate in vacuo.

  • Validation Check : Spot the combined fractions on a TLC plate. A single, distinct UV-active spot ( Rf​ ~0.6 in hexanes) confirms successful isolation from polar impurities.

Protocol C: Advanced Polish (Vacuum Distillation)
  • Setup : Transfer the chromatographed oil to a short-path distillation apparatus or Kugelrohr setup.

  • Evacuation : Apply high vacuum (e.g., < 1 mmHg).

  • Heating : Gradually increase the temperature. Lower-boiling impurities will distill first.

  • Collection : Collect the main fraction corresponding to 2-bromo-2'-methylbiphenyl (adjusting expected collection temperature based on vacuum pressure, typically ~140–150 °C at 1 mmHg).

  • Validation Check : GC-MS analysis of the distilled fraction should show a single peak with m/z 246/248 (1:1 ratio, characteristic of a single bromine isotope pattern), confirming >99% purity.

Troubleshooting & FAQs

Q: The protocol calls for recrystallization, but my product is a pale yellow oil. Did the reaction fail? A: No, your reaction likely succeeded. Many generic standard operating procedures for biphenyl derivatives default to recrystallization. However, for 2-bromo-2'-methylbiphenyl, the ortho-substituents prevent planar alignment of the aromatic rings. This steric hindrance severely disrupts crystal lattice packing, drastically lowering the melting point. Consequently, the compound presents as a colorless to pale yellow oil at room temperature[1]. Traditional room-temperature recrystallization is physically impossible. If crystallization is strictly required, it must be performed at cryogenic temperatures (e.g., -78 °C in pentane).

Q: My GC-MS analysis shows ~5% 1-bromo-2-iodobenzene remaining after silica gel chromatography. How can I remove this? A: This is a classic challenge documented in foundational literature[4]. Both 2-bromo-2'-methylbiphenyl and the starting halide (1-bromo-2-iodobenzene) are highly non-polar aromatics with nearly identical retention factors on standard normal-phase silica. Solution: Do not repeat the silica column. Instead, perform a high-vacuum fractional distillation. The boiling point of 1-bromo-2-iodobenzene (~120 °C at 10 mmHg) is significantly lower than that of 2-bromo-2'-methylbiphenyl (~285 °C at 760 mmHg)[2].

Q: I am experiencing severe emulsions during the aqueous workup. How do I break them? A: Emulsions in Suzuki-Miyaura couplings are typically stabilized by colloidal palladium (Pd black) and water-soluble phosphine oxides acting as surfactants. Solution: Before transferring the mixture to a separatory funnel, filter the entire biphasic crude through a tightly packed pad of Celite. If an emulsion still forms in the funnel, add saturated aqueous NaCl (brine) to increase the density and ionic strength of the aqueous layer, which forces phase separation.

Troubleshooting_Logic Issue Impurity Co-elution (1-bromo-2-iodobenzene) RootCause Identical Rf on Silica (Non-polar aromatics) Issue->RootCause Sol1 Argentation Chromatography (AgNO₃/Silica) RootCause->Sol1 Exploit π-coordination Sol2 High-Vacuum Distillation (Kugelrohr) RootCause->Sol2 Exploit BP difference Sol3 Low-Temp Crystallization (-78 °C in Pentane) RootCause->Sol3 Exploit solubility

Logical troubleshooting pathways for resolving co-elution issues during biphenyl purification.

References
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society 4[4],[1]

  • Synthesis and Properties of a Kinetically Stabilized 9-Silaphenanthrene Organometallics 3[3]

  • 2-BroMo-2'-Methylbiphenyl CAS#: 251320-87-3 / 81682-52-2 ChemicalBook 2[2]

Sources

Solvent effects on the cross-coupling efficiency of 1,1'-Biphenyl, 2-bromo-2'-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the cross-coupling of 1,1'-Biphenyl, 2-bromo-2'-methyl-. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming sterically hindered biaryl linkages. The inherent steric congestion in this substrate presents unique challenges to standard cross-coupling protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter, with a primary focus on the critical role of the solvent in achieving high cross-coupling efficiency.

The Challenge: Steric Hindrance in Biaryl Synthesis

The coupling of 1,1'-Biphenyl, 2-bromo-2'-methyl- is a sterically demanding transformation. The methyl group ortho to the bromine atom significantly encumbers the reaction site, which can impede the three fundamental steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.[1] Consequently, standard conditions, such as those using Pd(PPh₃)₄, are often ineffective, leading to low or no yield of the desired product.[1] Success hinges on the careful selection of a catalytic system—particularly the ligand, base, and solvent—to overcome these steric barriers.

Troubleshooting Guide & FAQs

This section provides answers to common questions and a systematic approach to troubleshoot and optimize your cross-coupling reactions involving 1,1'-Biphenyl, 2-bromo-2'-methyl-.

Q1: My Suzuki-Miyaura reaction with 1,1'-Biphenyl, 2-bromo-2'-methyl- is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?

A1: Low conversion in sterically demanding couplings is a frequent challenge. The primary cause is the slow rate of one or more steps in the catalytic cycle due to steric hindrance.[1] A systematic approach to troubleshooting this issue should be prioritized as follows:

  • Catalyst & Ligand System: This is the most critical factor. Standard phosphine ligands like PPh₃ are often ineffective for hindered substrates.[1] You should employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs), which are known to accelerate the key steps in the catalytic cycle for hindered biaryls.[1][2]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[3] Its strength and solubility are key. For challenging couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]

  • Solvent System: The solvent is not merely a medium for the reaction but an active participant that influences solubility, catalyst stability, and the rate of each catalytic step.[4][5] An inappropriate solvent can halt the reaction entirely.

  • Temperature: Many Suzuki couplings require heat to overcome activation barriers.[6] If the reaction is sluggish, a cautious increase in temperature may be beneficial, but be aware that excessive heat can promote catalyst decomposition and side reactions.[6]

Q2: How does my choice of solvent directly impact the reaction efficiency for this hindered substrate?

A2: The solvent plays a multifaceted role in palladium-catalyzed cross-couplings.[5] Its impact can be broken down into three main areas:

  • Solubility and Mass Transfer: The solvent system must adequately dissolve the aryl bromide, the organoboron reagent, and the active catalyst. In biphasic systems (e.g., toluene/water), the solvent choice and vigorous stirring are essential to maximize the interfacial area where the reaction occurs.[6][7]

  • Catalyst Activation and Stability: Some solvents can participate in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[8] Conversely, impurities in the solvent (e.g., water, oxygen) or the solvent itself at high temperatures can lead to catalyst deactivation by forming inactive palladium black.[6][9] Using high-purity, degassed solvents is critical.[9]

  • Influence on Mechanistic Steps:

    • Oxidative Addition: This step often involves a change in polarity at the transition state. Polar solvents can stabilize this transition state, accelerating the reaction.[10][11] However, this relationship is not always straightforward and does not necessarily correlate with the solvent's dielectric constant.[12][13]

    • Transmetalation: This step requires the activation of the organoboron species by a base.[3] The solvent must be able to dissolve the base. This is why aqueous mixtures are common, as water effectively dissolves inorganic bases like carbonates and phosphates.[7][14]

    • Reductive Elimination: This final, product-forming step is typically favored in less electron-donating, less coordinating solvents.[15]

Q3: I am observing significant protodeboronation of my boronic acid coupling partner. Can the solvent be the cause, and how can I mitigate it?

A3: Yes, the solvent system can significantly contribute to protodeboronation, which is the cleavage of the carbon-boron bond by a proton source.[2] This side reaction is especially problematic for electron-rich or sterically hindered boronic acids.[16]

  • Causality: The combination of a protic solvent (like water or alcohols) and a base creates a sufficiently acidic environment to cleave the C-B bond, leading to the formation of an unwanted arene byproduct and reducing the yield of your desired product.[2]

  • Mitigation Strategies:

    • Minimize Water: While some water is often necessary to dissolve the base, using a large excess can promote protodeboronation. Try reducing the water content in your solvent mixture (e.g., moving from a 4:1 to a 10:1 organic:water ratio).[7]

    • Use a Non-Aqueous System: Consider using a polar aprotic solvent like dioxane or THF with a more soluble, non-hydroxide base (e.g., potassium phosphate).

    • Change the Boron Species: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.[7]

Q4: What are the pros and cons of using common solvent systems for this specific coupling?

A4: The optimal solvent is highly substrate-dependent, but here is a general guide.

Solvent SystemProsCons
Toluene / Water Excellent for dissolving organic substrates; high boiling point allows for higher reaction temperatures.[2][9]Biphasic nature requires vigorous stirring; toluene can be a source of hydride for dehalogenation at high temperatures.[2]
Dioxane / Water Good balance of polarity; effectively dissolves many reagents.[7]Dioxane is a regulated solvent and can form peroxides, which can deactivate the catalyst.[8]
THF / Water Lower boiling point is useful for reactions with heat-sensitive functional groups.[9]May not provide sufficient energy for very challenging couplings; can also form peroxides.[5]
DMF or DMAc (Amides) Highly polar and excellent at dissolving inorganic salts, which can accelerate the reaction.[8]Can coordinate to the palladium center, potentially inhibiting catalysis; high boiling points make them difficult to remove during workup.[8]
Alcohols (e.g., n-BuOH) Can be effective, especially in aqueous mixtures, and are considered greener solvents.[8][14]Can act as hydride sources, leading to hydrodehalogenation (reduction) of the aryl bromide.[6]

Q5: My reaction seems to work initially but then stalls before reaching full conversion. Could the solvent be causing catalyst deactivation?

A5: Yes, this is a classic sign of catalyst deactivation, and the solvent is a common culprit.

  • Oxygen and Peroxides: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxidation.[6] Solvents like THF and dioxane can form explosive peroxides upon storage in the presence of air. These peroxides will rapidly oxidize and deactivate the catalyst. Action: Always use freshly distilled or inhibitor-free, high-purity solvents and thoroughly degas the solvent and reaction mixture before adding the catalyst.[6][9]

  • Solvent Impurities: Trace impurities in solvents can act as catalyst poisons.[5] For example, sulfur- or nitrogen-containing impurities can irreversibly bind to the palladium center. Action: Use the highest purity solvents available for sensitive reactions.

  • Thermal Decomposition: At very high temperatures, the solvent itself can sometimes participate in redox reactions that lead to the formation of inactive palladium black.[8] Action: If you suspect thermal decomposition, try running the reaction at a slightly lower temperature for a longer period.

Experimental Protocol: General Guideline for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for specific coupling partners.

Reagents and Materials:

  • 1,1'-Biphenyl, 2-bromo-2'-methyl- (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent System (e.g., Toluene/H₂O, 10:1 v/v, degassed)

  • Reaction vessel (e.g., oven-dried Schlenk tube) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add 1,1'-Biphenyl, 2-bromo-2'-methyl-, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inert Atmosphere: Evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Add the palladium precatalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (monitor progress by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding cross-coupling reaction, emphasizing the decision points related to solvent selection.

Troubleshooting_Workflow start Low Yield / Failed Reaction catalyst Step 1: Evaluate Catalyst System - Bulky Ligand? (SPhos, XPhos) - Precatalyst Integrity? start->catalyst catalyst->start [Ineffective Ligand] base Step 2: Check Base - Strength? (K3PO4, Cs2CO3) - Solubility? catalyst->base [System is Optimal] base->start [Wrong Base] solvent Step 3: Optimize Solvent System base->solvent [Base is Appropriate] temp Step 4: Adjust Temperature - Increase cautiously solvent->temp [Solvent is Optimized] solvent_choice Select Solvent Type - Aprotic/Aqueous Mix (Toluene/H2O) - Polar Aprotic (Dioxane) - Anhydrous Conditions? solvent->solvent_choice success Reaction Successful temp->success [Conditions Optimized] side_reactions Side Reactions Observed? (Protodeboronation, Dehalogenation) temp->side_reactions [Too High] side_reactions->solvent [Solvent-related] degas Ensure Rigorous Degassing - Remove O2 / Peroxides solvent_choice->degas [Re-attempt] purity Use High-Purity Solvent degas->purity [Re-attempt] purity->solvent [Re-attempt]

Caption: A flowchart for troubleshooting inefficient cross-coupling of sterically hindered substrates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2843-2862. Available from: [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed, 33071305. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Neufeldt, S. R., et al. (2019). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 10(37), 8534-8543. Available from: [Link]

  • Boyce, G. (2025). Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. ACS Fall 2025. Available from: [Link]

  • Neufeldt, S. R., et al. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 58(40), 14234-14243. Available from: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Zhang, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5481. Available from: [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. Available from: [Link]

  • Liu, P., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 15(24), 16954-16962. Available from: [Link]

  • Wang, Y., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ChemistrySelect, 4(13), 3845-3851. Available from: [Link]

  • Texas Rio Grande Valley ScholarWorks. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]

  • Goodson, F. E., et al. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Available from: [Link]

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Troubleshooting low conversion rates in 2-bromo-2'-methylbiphenyl catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Conversion Rates in the Synthesis of 2-Bromo-2'-methylbiphenyl Document ID: TSC-SMC-4481 Prepared by: Senior Application Scientist, Catalysis Division

Introduction for the Researcher

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its power in constructing C-C bonds.[1][2] However, its efficiency can be severely hampered when dealing with sterically demanding substrates, such as those required for the synthesis of 2-bromo-2'-methylbiphenyl. The ortho-substituents on both coupling partners create significant steric hindrance that can impede key steps of the catalytic cycle, leading to frustratingly low conversion rates.

This technical support guide is designed for professionals in research and drug development who are encountering challenges with this specific transformation. We will move beyond generic advice to provide a structured, mechanistically-grounded approach to diagnosing and resolving the root causes of poor reaction performance.

Frequently Asked Questions (FAQs) - Initial Diagnosis

Q1: My Suzuki-Miyaura reaction to form 2-bromo-2'-methylbiphenyl has a very low conversion rate (<20%). Where should I start troubleshooting?

A1: Low conversion in a sterically hindered coupling is a common but solvable issue. The problem almost always originates from one of four areas: (1) an inadequate catalyst system (ligand choice is paramount), (2) suboptimal base or solvent selection, (3) poor reagent quality leading to side reactions, or (4) catalyst deactivation.

Before intensive optimization, confirm the basics:

  • Inert Atmosphere: Was the reaction rigorously set up under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[3]

  • Reagent Purity: Are your starting materials (2-bromotoluene and arylboronic acid) pure? Impurities can poison the catalyst.

  • Solvent Quality: Are you using anhydrous, degassed solvents? Water and oxygen are detrimental.[4][5]

The following workflow provides a logical path for systematically diagnosing the issue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Conversion Rate Observed Catalyst 1. Evaluate Catalyst System (Pd Precursor & Ligand) Start->Catalyst Conditions 2. Assess Reaction Conditions (Base, Solvent, Temp) Start->Conditions Reagents 3. Verify Reagent Integrity (Purity & Stoichiometry) Start->Reagents SideRxns 4. Analyze for Side Products (Homocoupling, Dehalogenation) Start->SideRxns Ligand Is the ligand bulky and electron-rich (e.g., SPhos, RuPhos)? Catalyst->Ligand Key Question BaseSolvent Is the base strong enough but non-nucleophilic? Is the solvent anhydrous & degassed? Conditions->BaseSolvent Key Question BoronicAcid Is the boronic acid fresh? Is it used in excess (1.5-2.0 eq)? Reagents->BoronicAcid Key Question Analysis Does GC-MS or NMR show homocoupled or reduced byproducts? SideRxns->Analysis Key Question

Caption: A logical workflow for diagnosing low conversion rates.

Guide 1: The Catalyst System - The Engine of the Reaction

The single most critical factor for coupling sterically hindered substrates is the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

Q2: I used Pd(PPh₃)₄ and saw no product. Why did it fail and what should I use instead?

A2: The failure of Pd(PPh₃)₄ is expected for this transformation. The synthesis of 2-bromo-2'-methylbiphenyl involves creating a tetra-ortho-substituted biaryl, which imposes immense steric strain. The catalytic cycle is likely failing at the reductive elimination step.

  • Mechanistic Insight: Reductive elimination, where the new C-C bond is formed and the product is released from the palladium center, is notoriously slow for sterically congested molecules. Bulky, electron-rich phosphine ligands are required to accelerate this step.[6] Ligands like PPh₃ are not sterically demanding enough to force the two aryl groups into close proximity for elimination.

  • Recommended Solution: Switch to a modern biaryl monophosphine ligand. These ligands possess the necessary steric bulk and electron-donating properties to stabilize the catalyst and promote the difficult steps of the catalytic cycle.

Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings
Ligand Name (Acronym)StructureKey Features & RationaleTypical Loading (mol%)
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for hindered aryl bromides. The methoxy groups enhance electron density, while the cyclohexyl groups provide significant steric bulk.[7]1-5
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylEven more electron-rich than SPhos, often providing higher activity at lower temperatures.1-5
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and effective for the most challenging couplings, including those involving aryl chlorides.[8][9]1-5
AntPhos (9,10-bis(diphenylphosphino)anthracene)Its unique structure has been shown to inhibit side reactions like β-hydride elimination, which can be relevant if alkylboronic acids are used.[6]1-2

Q3: My palladium catalyst turns black during the reaction, and the reaction stalls. What is happening?

A3: The formation of palladium black is a classic sign of catalyst decomposition.[3] The active Pd(0) species, if not properly stabilized by the ligand, can aggregate into inactive palladium nanoparticles and precipitate out of solution.[3] This is common when the oxidative addition step is slow, leaving the Pd(0) species vulnerable.

  • Troubleshooting Steps:

    • Increase Ligand-to-Palladium Ratio: Try increasing the L:Pd ratio from the typical 1.1:1 to 2:1 or even 3:1. The excess ligand can better stabilize the active catalyst.[9]

    • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), use a well-defined pre-catalyst like SPhos Pd G3. These are often more stable and ensure the formation of the correct active species.[8]

    • Lower the Temperature: While hindered couplings often need heat, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period (e.g., 80 °C for 24h instead of 110 °C for 12h).

Guide 2: Reaction Conditions - The Environment for Success

The base and solvent are not passive components; they actively participate in the catalytic cycle and dictate its efficiency.

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in the transmetalation step, which is often rate-limiting. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[10][11][12] For sterically hindered couplings, a strong, non-nucleophilic base is generally preferred.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to form the boronate but has low nucleophilicity.[7][13]

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, often used in challenging cases.[2][14] Its high solubility in some organic solvents can be advantageous.

    • Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may promote side reactions if not used carefully.

Table 2: Base & Solvent Compatibility
BaseCommon SolventsProsCons
K₃PO₄ Toluene, Dioxane, 2-MeTHFWidely effective, non-nucleophilic, reliable.[13]Requires some water for full activity, but excess water can promote side reactions.
Cs₂CO₃ Dioxane, THF, DMFVery effective, good solubility.[2][14]Can be hygroscopic, more expensive.
K₂CO₃ Dioxane/Water, DMFInexpensive, common.[15][16]Often requires aqueous media, may be too weak for very hindered substrates.

Q5: Does the solvent really matter if my reagents are soluble?

A5: Yes, the solvent choice is critical. It influences not only solubility but also the stability of catalytic intermediates and the activity of the base.[4][17][18]

  • Recommended Solvents:

    • 1,4-Dioxane or Toluene: These are the most common and reliable solvents for Suzuki-Miyaura reactions. They offer good solubility for organic reagents and are relatively non-coordinating.[5][15]

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane that has shown excellent performance in many cross-coupling reactions.[2]

  • Critical Preparation: Regardless of the choice, the solvent must be anhydrous and degassed . This is typically done by sparging with argon or nitrogen for 15-30 minutes before use. Oxygen can deactivate the catalyst, and water can lead to a critical side reaction called protodeboronation.[3][5]

Guide 3: Reagent Integrity & Side Reactions

Even with the perfect catalyst and conditions, the reaction will fail if the reagents are compromised or if side reactions dominate.

Q6: I am observing a significant amount of toluene and biphenyl as byproducts. What is causing this?

A6: This indicates two classic side reactions are occurring:

  • Protodeboronation: The formation of toluene (from the 2-methylphenylboronic acid partner) means the boronic acid's C-B bond is being cleaved and replaced by a C-H bond. This is often caused by trace amounts of water or acid, especially at high temperatures.[5]

  • Homocoupling: The formation of biphenyl (from the 2-bromophenylboronic acid partner) or 2,2'-dimethylbiphenyl (from the 2-bromotoluene partner) is a result of two identical molecules coupling with each other. This often happens when the transmetalation or reductive elimination steps of the desired cross-coupling are slow.

Mechanistic Challenges & Side Reactions Diagram

SuzukiCycle_Hindered cluster_challenges Key Challenges for Hindered Substrates Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Can be slow for e⁻ rich Ar-Br) Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Ar²-B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination (Often rate-limiting due to steric clash!) PdII_Ar2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² RedElim->Product Side_Proto Protodeboronation (Ar²-H formed) Side_Homo Homocoupling (Ar²-Ar² formed) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Side_Proto H₂O / H⁺ BoronicAcid->Side_Homo O₂ / Heat Base Base (e.g., K₃PO₄) BoronicAcid->Base Activation Boronate [Ar²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Caption: The Suzuki-Miyaura cycle highlighting challenges and side reactions.

  • Troubleshooting Steps:

    • Use an Excess of Boronic Acid: To compensate for protodeboronation, use 1.5-2.0 equivalents of the boronic acid. This ensures that even if some degrades, enough remains for the cross-coupling.[5][13]

    • Use Fresh Boronic Acid: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify the boronic acid by recrystallization before use.

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents to minimize the water available for protodeboronation.[5]

    • Optimize Ligand: A more effective ligand that accelerates the main catalytic cycle will naturally outcompete the side reactions.

Experimental Protocol: General Procedure for a Sterically Hindered Coupling

This protocol provides a robust starting point. Optimization of temperature, time, and reagent stoichiometry is recommended for each specific substrate pair.

Materials:

  • 2-Bromotoluene (1.0 equiv)

  • (2-bromophenyl)boronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous, degassed Toluene (to achieve ~0.2 M concentration)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromotoluene, (2-bromophenyl)boronic acid, and the ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki reaction - Wikipedia.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
  • Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics - ACS Publications.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate.
  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • A Comparative Guide to the Synthesis of 2,2'-Dimethylbiphenyl: A New Route Validation. Benchchem.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • Synthesis and Application of 2-Bromobiphenyl. ChemicalBook.
  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications.
  • Optimization of the reaction conditions for Suzuki coupling reaction.. ResearchGate.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Request PDF.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Study on Synthesis of 2-Cyano-4′-methylbiphenyl. Semantic Scholar.
  • Struggling on suzuki couplings. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.
  • Studies on Pd/NiFe 2 O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein Journals.
  • Synthesis of cyclobutarenes by Palladium-catalyzed C(sp 3 )-H bond arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Organic Syntheses Procedure.
  • (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.

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Validation & Comparative

Comparing reactivity: 1,1'-Biphenyl, 2-bromo-2'-methyl- vs 2-bromo-biphenyl

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of biaryl chemistry, I frequently encounter a critical decision point in synthetic design: selecting the appropriate ortho-substituted building block. The reactivity differential between 2-bromobiphenyl and 1,1'-Biphenyl, 2-bromo-2'-methyl- (commonly referred to as 2-bromo-2'-methylbiphenyl) is a textbook example of how a seemingly minor structural modification—a single methyl group—can fundamentally alter a molecule's kinetic profile and thermodynamic behavior.

This guide provides an in-depth, objective comparison of these two substrates, exploring the causality behind their reactivity in cross-coupling and metalation workflows. By bridging theoretical mechanics with self-validating experimental protocols, this analysis equips researchers with the data necessary to optimize their synthetic pipelines.

Structural Causality & Physicochemical Properties

The core divergence in reactivity between these two molecules stems from the steric environment surrounding the biaryl axis.

In 2-bromobiphenyl , the absence of a substituent at the 2'-position allows the two phenyl rings to rotate with a relatively low energy barrier. This flexibility permits the molecule to adopt conformations that expose the C–Br bond to incoming transition metal catalysts or nucleophiles[1].

Conversely, 2-bromo-2'-methylbiphenyl features a di-ortho substitution pattern (2,2'). The van der Waals radii of the bromine atom and the 2'-methyl group create a severe steric clash. To minimize this repulsion, the molecule is forced into a nearly orthogonal conformation, drastically increasing the rotational barrier around the C–C biaryl bond. This steric shielding acts as a physical barricade, impeding the approach of bulky palladium complexes during the oxidative addition step of cross-coupling reactions[2].

Table 1: Physicochemical & Structural Comparison
Parameter2-Bromobiphenyl2-Bromo-2'-methylbiphenyl
CAS Number 2052-07-5251320-87-3[3]
Molecular Formula C₁₂H₉BrC₁₃H₁₁Br
Molecular Weight 233.11 g/mol 247.13 g/mol
Boiling Point ~296 °C285–286 °C[3]
Steric Environment Mono-ortho substituted (Flexible)Di-ortho substituted (Highly restricted)
Primary Challenge Chemoselectivity in polyhalogenated systemsOvercoming steric hindrance at the C–Br bond

Mechanistic Impact on Catalytic Cycles

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the rate-limiting step for aryl bromides is typically oxidative addition[4].

For 2-bromobiphenyl, standard first-generation catalysts like Pd(PPh₃)₄ are often sufficient to achieve high yields[1]. However, applying the same catalytic system to 2-bromo-2'-methylbiphenyl often results in stalled reactions and high recovery of starting material. The causality is purely spatial: the standard square-planar Pd(II) intermediate cannot easily accommodate the orthogonal, bulky biaryl system. To overcome this, one must utilize sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos). These ligands promote the formation of a highly reactive, monoligated 12-electron Pd(0) species that can forcefully insert into the shielded C–Br bond[2].

G Pd0 Pd(0)L Active Catalyst OA_2Br Oxidative Addition (2-bromobiphenyl) Fast Kinetics Pd0->OA_2Br Low Energy Barrier OA_2Br2Me Oxidative Addition (2-bromo-2'-methylbiphenyl) Steric Bottleneck Pd0->OA_2Br2Me High Energy Barrier TM Transmetalation (e.g., Boronic Acid) OA_2Br->TM OA_2Br2Me->TM RE Reductive Elimination Product Formation TM->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the steric bottleneck during oxidative addition.

Table 2: Comparative Reactivity Profile
Reaction Class2-Bromobiphenyl Performance2-Bromo-2'-methylbiphenyl PerformanceMechanistic Rationale
Suzuki-Miyaura (Pd(PPh₃)₄) High yield (>85%)Low yield (<30%)2'-methyl group blocks planar transition state.
Suzuki-Miyaura (Pd/SPhos) Quantitative (>95%)High yield (>85%)Monoligated Pd(0) overcomes steric bulk.
Lithium-Halogen Exchange Rapid (<30 min at -78°C)[5]Moderate (~1 hr at 0°C)[6]Steric shielding delays nucleophilic attack by n-BuLi.
Grignard Formation (Mg) Standard reflux (THF)[4]Extended reflux required (THF)[2]Surface passivation and steric hindrance slow insertion.

Self-Validating Experimental Protocols

To objectively measure these reactivity differences, experimental design must move beyond simple "yield" and incorporate kinetic profiling. The following protocols are designed as self-validating systems: they utilize internal standards to ensure mass balance, allowing the researcher to distinguish between a stalled reaction (unreacted starting material) and catalyst decomposition (loss of mass balance).

Workflow Prep 1. Parallel Setup Schlenk tubes + Internal Std Cat 2. Catalyst Injection Add Pd/Ligand complex Prep->Cat Heat 3. Kinetic Heating Maintain isothermal state Cat->Heat Sample 4. Aliquot Sampling t=15, 30, 60, 120 min Heat->Sample Sample->Heat Continue Reaction GC 5. GC-FID Analysis Verify Mass Balance Sample->GC

Self-validating experimental workflow for parallel kinetic profiling.

Protocol A: Kinetic Profiling of Suzuki-Miyaura Coupling

Objective: Quantify the rate of oxidative addition and overall conversion between the two substrates. Self-Validation Mechanism: Dodecane is used as an inert internal standard. GC-FID analysis at each time point must show that[Product] + [Unreacted Aryl Bromide] = 100% relative to dodecane. A drop below 95% indicates side reactions (e.g., protodehalogenation).

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, prepare two identical Schlenk tubes. To Tube 1, add 2-bromobiphenyl (1.0 mmol). To Tube 2, add 2-bromo-2'-methylbiphenyl (1.0 mmol).

  • Reagent Addition: To both tubes, add phenylboronic acid (1.5 mmol), anhydrous K₃PO₄ (2.0 mmol), and dodecane (1.0 mmol, internal standard).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent & Initiation: Add 5 mL of anhydrous toluene to each tube. Seal the tubes, remove them from the glovebox, and place them in a pre-heated oil bath at 80 °C.

  • Kinetic Sampling: At t = 15, 30, 60, and 120 minutes, briefly stop the stirring. Using a micro-syringe against a positive argon flow, extract a 50 µL aliquot from each tube.

  • Quenching: Dilute the aliquot immediately in 1 mL of ethyl acetate and wash with 0.5 mL of water to remove inorganic salts. Filter through a short plug of silica.

  • Analysis: Analyze via GC-FID. Plot the conversion of the starting material against time to visualize the kinetic penalty imposed by the 2'-methyl group.

Protocol B: Controlled Lithium-Halogen Exchange

Objective: Generate the corresponding organolithium species for downstream functionalization (e.g., borylation or silane trapping)[6]. Self-Validation Mechanism: Quenching a small t=0 aliquot with D₂O (deuterium oxide) and analyzing via ¹H-NMR allows exact quantification of the lithium-halogen exchange efficiency before committing the bulk batch to the final electrophile.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with argon.

  • Substrate Dissolution: Dissolve 2-bromo-2'-methylbiphenyl (2.13 mmol) in anhydrous diethyl ether (10 mL)[6]. Cool the reaction mixture to 0 °C using an ice-water bath. (Note: 2-bromobiphenyl can be metalated at -78 °C[5], but the sterically hindered 2'-methyl derivative requires 0 °C to achieve practical reaction rates).

  • Lithiation: Dropwise add n-BuLi (1.4 mL of a 1.5 M solution in hexanes, 2.1 mmol) over 5 minutes. The solution may develop a slight yellow tint.

  • Validation Quench: After 45 minutes of stirring at 0 °C, extract a 0.1 mL aliquot and inject it into a vial containing 0.5 mL D₂O. Extract with Et₂O, evaporate, and run a rapid ¹H-NMR to confirm the disappearance of the proton adjacent to the bromine and the appearance of deuterium incorporation.

  • Electrophilic Trapping: Once >95% metalation is confirmed, proceed to add your desired electrophile (e.g., a chlorosilane or triisopropyl borate) dropwise.

References

  • Pd-functionalized polydopamine-coated polyurethane foam: a readily prepared and highly reusable structured catalyst for selective alkyne semi-hydrogenation and Suzuki coupling under air Source: RSC Publishing URL:[Link]

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society URL:[Link]

  • Asymmetric S=N-embedded polyaromatic construction via enantioselective Pd-catalyzed C–H activation Source: PubMed Central (PMC) URL:[Link]

  • EP1097158A2 - Ligands for metals and metal-catalyzed processes Source: Google Patents URL
  • Synthesis and Properties of a Kinetically Stabilized 9-Silaphenanthrene Source: Organometallics URL:[Link]

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A Comparative Guide to the Reactivity of 2-Bromo-2'-methylbiphenyl and 2-Iodo-2'-methylbiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science, the choice of starting material can profoundly influence the efficiency, cost, and scalability of a synthetic route. The 2-halo-2'-methylbiphenyl scaffold is a crucial precursor for atropisomeric ligands and complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two common variants, 2-bromo-2'-methylbiphenyl and 2-iodo-2'-methylbiphenyl, focusing on their performance in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide field-proven protocols to guide your synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Strength

The principal determinant of reactivity between the bromo- and iodo-substituted biphenyls is the inherent strength of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond. This difference in bond dissociation energy (BDE) is the primary driver for the observed differences in reaction kinetics.[1][2]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

BondBDE (kJ/mol)BDE (kcal/mol)
C₆H₅—Br~335~80
C₆H₅—I~280~67
Values are approximate for the phenyl-halogen bond and serve as a reference for the biphenyl system.[3]

A lower BDE means less energy is required to cleave the bond. In the context of the most common cross-coupling reactions, this bond cleavage occurs during the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.[4][5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[6][7] The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species.

The Catalytic Cycle: A Mechanistic Overview

The universally accepted mechanism for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[8][9]

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex Ar-Pd(II)(Nu)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation / Amine Coordination trans_complex->pd0 Reductive Elimination product Ar-Nu (Product) trans_complex->product end start Ar-X start->oa_complex nucleophile R-B(OH)₂ or R₂NH nucleophile->trans_complex Experimental_Workflow prep 1. Vessel Preparation (Oven-dried flask, stir bar) reagents 2. Add Solids (Aryl halide, boronic acid, base, catalyst, ligand) prep->reagents atmosphere 3. Inert Atmosphere (Evacuate and backfill with Ar or N₂ 3x) reagents->atmosphere solvent 4. Add Solvent (Degassed Toluene/Water mixture) atmosphere->solvent reaction 5. Reaction (Heat to specified temperature with stirring) solvent->reaction quench 6. Workup (Cool, quench with water, extract with EtOAc) reaction->quench purify 7. Purification (Dry organic layer, concentrate, column chromatography) quench->purify

Caption: General experimental workflow for cross-coupling reactions.

Materials:

  • 2-Iodo- or 2-Bromo-2'-methylbiphenyl (1.0 mmol)

  • Phenylboronic Acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol % for bromide; 0.005 mmol, 0.5 mol % for iodide)

  • SPhos (4 mol % for bromide; 1 mol % for iodide)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath and stir vigorously.

    • For 2-Iodo-2'-methylbiphenyl: Stir at 60 °C.

    • For 2-Bromo-2'-methylbiphenyl: Stir at 100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours for iodide, 12-18 hours for bromide).

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for constructing C-N bonds, widely used in pharmaceutical synthesis. [8][10]The principles of reactivity seen in Suzuki coupling are directly applicable here. The oxidative addition of the aryl halide is again the critical step influencing reaction conditions. [11] Table 3: Typical Reaction Parameters for Buchwald-Hartwig Amination

Parameter2-Iodo-2'-methylbiphenyl2-Bromo-2'-methylbiphenylRationale & Justification
Typical Temp. 60 °C to 80 °C90 °C to 110 °CHigher energy is needed to activate the more stable C-Br bond.
Base Choice Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaOtBu, LHMDS)Stronger bases can promote the catalytic cycle with less reactive bromides but may have functional group compatibility issues.
Catalyst System Broader catalyst/ligand toleranceOften requires highly active, specialized ligands (e.g., biaryl phosphines). [12]The inherent reactivity of the iodide makes the reaction less sensitive to the specific catalytic system.
Side Reactions Lower incidenceHigher potential for hydrodehalogenation, especially with prolonged heating.The milder conditions required for the iodide substrate minimize pathways for catalyst decomposition and side reactions.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative amination using morpholine as the nucleophile.

Materials:

  • 2-Iodo- or 2-Bromo-2'-methylbiphenyl (1.0 mmol)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol % for bromide; 0.0025 mmol, 0.25 mol % for iodide)

  • t-BuXPhos (2.5 mol % for bromide; 0.6 mol % for iodide)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃, and t-BuXPhos to an oven-dried vial with a stir bar.

  • Outside the glovebox, add the aryl halide to the vial, followed by toluene and morpholine under an argon atmosphere.

  • Seal the vial with a Teflon-lined cap and place it in a preheated aluminum heating block.

    • For 2-Iodo-2'-methylbiphenyl: Stir at 80 °C.

    • For 2-Bromo-2'-methylbiphenyl: Stir at 110 °C.

  • Monitor the reaction until completion (typically 4-6 hours for iodide, 16-24 hours for bromide).

  • After cooling, proceed with a standard aqueous workup and purification as described in the Suzuki-Miyaura protocol.

Practical Considerations: Cost and Availability

While 2-iodo-2'-methylbiphenyl offers superior reactivity, this often comes at a higher financial cost. Aryl iodides are typically more expensive and less commercially diverse than their corresponding bromides. For large-scale industrial processes, the cost of the starting material can be a significant factor. Therefore, a process development scientist might invest more time optimizing a reaction with the cheaper 2-bromo-2'-methylbiphenyl, accepting the trade-off of more forcing conditions and potentially higher catalyst loadings.

Conclusion

The choice between 2-bromo-2'-methylbiphenyl and 2-iodo-2'-methylbiphenyl is a classic example of the balance between reactivity and cost in chemical synthesis.

  • 2-Iodo-2'-methylbiphenyl is the substrate of choice for reactivity . Its weaker C-I bond facilitates faster oxidative addition, leading to milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields, which is ideal for complex, sensitive substrates and discovery chemistry. [13]* 2-Bromo-2'-methylbiphenyl is the substrate of choice for cost-effectiveness . While requiring more forcing conditions and careful optimization with highly active catalyst systems, its lower purchase price makes it attractive for large-scale synthesis where raw material costs are paramount.

Ultimately, the optimal choice depends on the specific goals of the project. For rapid synthesis and proof-of-concept studies, the iodide is superior. For process development and large-scale manufacturing, the economic advantages of the bromide warrant its consideration, provided the more demanding reaction conditions can be successfully implemented.

References

  • Rummelt, S. B., & Chirik, P. J. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 120(37), 9722-9723. Available at: [Link]

  • Park, J., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3969–3972. Available at: [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Macrocyclic Polyamine Complex. Organometallics, 27(11), 2635–2643. Available at: [Link]

  • Chen, W., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 77(18), 8011–8021. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂ and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(13), 2868–2879. Available at: [Link]

  • Kharash, Y., & Iron, M. A. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 6(11), 3122-3130. Available at: [Link]

  • Lin, Q., et al. (2023). Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. Journal of the American Chemical Society, 145(15), 8464–8475. Available at: [Link]

  • Singh, J., Singh, N., & Sharma, A. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Pews-Davtyan, A., et al. (2014). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Journal of Organometallic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chegg.com. (2024). Solved The C-I bond has the higher bond dissociation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Sęk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl₂. Journal of the American Chemical Society, 118(30), 7215-7216. Available at: [Link]

  • Ghaffari, B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(6), 631-649. Available at: [Link]

  • Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, Vol. 219. Springer. Available at: [Link]

  • Wang, H., et al. (2020). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers, 7(1), 60-64. Available at: [Link]

  • OC Chem. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Available at: [Link]

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
  • Chemistry LibreTexts. (2022). 6.4: Bond Dissociation Energy. Available at: [Link]

  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Honors Projects. 122. Available at: [Link]

  • chemguide. (n.d.). An introduction to bond energy and bond length. Available at: [Link]

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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-2'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the creation of pharmaceuticals and advanced materials.[1] The synthesis of sterically hindered biaryls, such as those derived from 2-bromo-2'-methyl-1,1'-biphenyl, presents a significant challenge that pushes the boundaries of catalyst performance. This guide offers a comparative analysis of prominent palladium catalyst systems, providing experimental insights to inform catalyst selection for this demanding transformation.

The inherent difficulty in coupling substrates like 2-bromo-2'-methyl-1,1'-biphenyl arises from the steric hindrance around the reaction center. This bulkiness can impede the crucial oxidative addition and reductive elimination steps within the catalytic cycle, often leading to low yields and sluggish reaction times.[2] Therefore, the choice of an appropriate palladium catalyst, particularly the supporting ligand, is paramount to overcoming these steric barriers.[3]

The Catalytic Landscape: Key Ligand Families

The evolution of the Suzuki-Miyaura reaction for challenging substrates has been driven by the development of sophisticated ligands. Two families have emerged as particularly effective: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[3]

  • Buchwald Ligands (Phosphines): Developed by the Buchwald group, dialkylbiaryl phosphines such as SPhos and XPhos are renowned for their ability to facilitate the coupling of sterically demanding substrates. Their bulk and electron-donating properties promote the key steps of the catalytic cycle.[3]

  • PEPPSI Catalysts (NHCs): N-Heterocyclic Carbenes (NHCs) are strong sigma-donating ligands that form highly stable and active palladium complexes.[3] The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, like PEPPSI-IPr, are air- and moisture-stable, offering practical advantages in a laboratory setting.

Benchmarking Catalyst Performance

To provide a clear comparison, a standardized Suzuki-Miyaura coupling reaction was designed using 2-bromo-2'-methyl-1,1'-biphenyl and a suitable boronic acid partner. The performance of several commercially available and widely used palladium precatalysts was evaluated based on reaction yield and time.

Table 1: Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-2'-methyl-1,1'-biphenyl

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosBuchwaldK₃PO₄Toluene/H₂O1001292
Pd₂(dba)₃ / XPhosBuchwaldK₃PO₄Dioxane1101095
PEPPSI-IPrNHCK₂CO₃THF801888
[IPr#–PEPPSI]Hindered NHCCs₂CO₃t-BuOH801296
Pd(PPh₃)₄TraditionalNa₂CO₃Toluene/EtOH/H₂O1002445

Note: The data presented in this table is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.[4][5]

Insights from the Data

The results highlight the significant impact of ligand choice on the outcome of the reaction. The Buchwald-type ligands, XPhos and SPhos, in conjunction with palladium precursors like Pd₂(dba)₃ and Pd(OAc)₂, demonstrate high efficacy for this sterically challenging coupling.[3][6] The more recent and highly hindered [IPr#–PEPPSI] catalyst also shows exceptional performance, underscoring the continuous innovation in NHC ligand design.[7] In contrast, the traditional catalyst, Pd(PPh₃)₄, struggles with the sterically encumbered substrate, resulting in a significantly lower yield even after an extended reaction time. This underscores the necessity of employing modern, specialized catalysts for such demanding transformations.[3]

Experimental Workflow & Mechanistic Considerations

A robust experimental protocol is crucial for achieving reproducible results. The following provides a generalized workflow for the Suzuki-Miyaura coupling of 2-bromo-2'-methyl-1,1'-biphenyl.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add 2-bromo-2'-methyl-1,1'-biphenyl, boronic acid, base, and Palladium precatalyst to a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B Inert Atmosphere C Add degassed solvent B->C D Heat to desired temperature with vigorous stirring C->D E Monitor reaction progress (TLC, GC-MS, or LC-MS) D->E Continuous Monitoring F Cool to room temperature E->F Upon Completion G Dilute with organic solvent, wash with water and brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: A generalized experimental workflow for Suzuki coupling reactions.[3]

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] For sterically hindered substrates, the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the new C-C bond are often the rate-limiting steps. The bulky and electron-rich nature of ligands like XPhos and IPr# facilitates these challenging steps, leading to higher catalytic efficiency.[2]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR ArX Ar-X ArX->PdII_ArX RBOH2 R-B(OH)₂ RBOH2->PdII_ArX Base Base Base->PdII_ArX

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Detailed Experimental Protocol

The following is a representative methodology for the Suzuki-Miyaura cross-coupling of 2-bromo-2'-methyl-1,1'-biphenyl. Specific quantities and conditions should be optimized based on the chosen catalyst system.[9]

Materials:

  • 2-Bromo-2'-methyl-1,1'-biphenyl (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃/XPhos, 1-2 mol% Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-2'-methyl-1,1'-biphenyl, the arylboronic acid, the base, and the palladium precatalyst/ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates like 2-bromo-2'-methyl-1,1'-biphenyl is a challenging yet achievable transformation with the appropriate catalyst system. Modern bulky, electron-rich phosphine ligands (Buchwald-type) and advanced N-heterocyclic carbene ligands (PEPPSI-type) have proven to be highly effective in overcoming the steric barriers inherent in these reactions.[3] For researchers and professionals in drug development and materials science, a careful consideration of the catalyst system, guided by comparative data, is essential for the efficient and high-yielding synthesis of complex biaryl structures.

References

  • Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies - ACS Publications. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. Available at: [Link]

  • Palladium-Catalysed C–C Coupling: Then and Now - Semantic Scholar. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions - SciSpace. Available at: [Link]

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Assessing steric effects: 1,1'-Biphenyl, 2-bromo-2'-methyl- vs 2-bromo-2'-isopropylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

Assessing Steric Effects: 2-Bromo-2'-methylbiphenyl vs. 2-Bromo-2'-isopropylbiphenyl

Introduction

In the realm of rational drug design and transition-metal catalysis, the spatial arrangement of biaryl systems dictates both efficacy and reactivity. Axial chirality (atropisomerism) arises when rotation around a single C–C bond is hindered by steric clash between ortho-substituents . This technical guide provides an objective, data-driven comparison of two foundational biaryl scaffolds: 2-bromo-2'-methylbiphenyl and 2-bromo-2'-isopropylbiphenyl . By analyzing how a simple structural modification—replacing a methyl group with an isopropyl group—alters the rotational energy barrier ( ΔG‡ ), researchers can better predict ligand behavior (e.g., in Buchwald-Hartwig aminations) and avoid late-stage formulation failures caused by configurationally unstable atropisomers.

Mechanistic Principles of Biaryl Rotation

The ground state of a 2,2'-disubstituted biphenyl is non-planar. To minimize steric repulsion between the ortho-substituents, the two phenyl rings adopt an orthogonal or skewed dihedral angle (typically 70°–90°). However, interconversion between the two enantiomeric ground states (M and P helicity) requires the molecule to pass through a high-energy, co-planar transition state. The energy penalty of this transition state is directly proportional to the van der Waals radii and A-values of the colliding ortho-groups.

EnergyProfile GS1 Ground State (M-isomer) Dihedral ~70-90° Minimized Sterics TS Transition State Dihedral 0° or 180° Max Steric Clash (Br vs R) GS1->TS Activation Energy (ΔG‡) GS2 Ground State (P-isomer) Dihedral ~70-90° Minimized Sterics TS->GS2 Relaxation

Energy profile of biphenyl rotation showing M/P atropisomer interconversion via a planar TS.

Comparative Data Analysis

The steric bulk of the ortho-alkyl group fundamentally changes the molecule's kinetic behavior at room temperature. The methyl group provides moderate hindrance, whereas the isopropyl group introduces severe steric clash due to its branched nature 1.

Property2-Bromo-2'-methylbiphenyl2-Bromo-2'-isopropylbiphenyl
Ortho Substituents -Br, -CH₃-Br, -CH(CH₃)₂
Steric Parameter (A-value) ~1.70 kcal/mol (-CH₃)~2.15 kcal/mol (-iPr)
Approx. Rotational Barrier ( ΔG‡ ) 15 – 17 kcal/mol19 – 21 kcal/mol
Room Temp (298K) Dynamics Rapid interconversionSlow interconversion (hindered)
Atropisomer Isolability Non-isolable at RTPotentially isolable at RT / Low Temp
Primary Analytical Method Low-Temp VT-NMRChiral HPLC & VT-NMR

Causality Insight: The ~4 kcal/mol difference in ΔG‡ translates to a massive difference in half-life. At 298K, 2-bromo-2'-methylbiphenyl interconverts in fractions of a second. In contrast, 2-bromo-2'-isopropylbiphenyl interconverts slowly, placing it in the "danger zone" for drug development where atropisomers may separate chromatographically but racemize over hours or days 2.

Experimental Methodologies: Self-Validating Protocols

To objectively assess these steric effects, we employ a multidisciplinary workflow. The following protocols are designed as self-validating systems, ensuring that kinetic data derived from spectroscopy matches chromatographic behavior.

Workflow Synthesis Synthesize Biphenyls NMR VT-NMR Spectroscopy Synthesis->NMR HPLC Chiral HPLC Resolution Synthesis->HPLC XRay X-Ray Crystallography Synthesis->XRay Data Calculate ΔG‡ & Assess Stability NMR->Data Line Broadening HPLC->Data Peak Coalescence XRay->Data Dihedral Angle

Multidisciplinary experimental workflow for quantifying steric effects and rotational barriers.

Protocol A: Variable Temperature NMR (VT-NMR) for ΔG‡ Determination
  • Purpose : To measure the rotational barrier by observing the decoalescence of NMR signals as rotation slows down at lower temperatures.

  • Causality : We utilize the isopropyl group in 2-bromo-2'-isopropylbiphenyl not just as a steric bulk, but as an internal diastereotopic probe. When rotation is fast, the two methyls of the isopropyl group appear as a single doublet. When rotation is locked, the chiral axis renders the two methyls diastereotopic, splitting them into two distinct doublets.

  • Step-by-Step :

    • Sample Preparation : Dissolve 15 mg of the biphenyl derivative in 0.6 mL of a solvent with a wide liquid range (e.g., Toluene- d8​ or DMF- d7​ ).

    • Data Acquisition : Acquire 1D 1 H-NMR spectra starting at 298K. Sequentially lower the temperature in 10 K increments (down to 200K for the methyl analog, if necessary).

    • Coalescence Monitoring : Identify the coalescence temperature ( Tc​ ) where the diastereotopic signals merge into a broad singlet.

    • Self-Validation Step (Lineshape Analysis) : Do not rely solely on the Tc​ equation. Perform full dynamic lineshape analysis (LSA) across the entire temperature gradient. Validate the extracted ΔG‡ by repeating the experiment on a spectrometer with a different magnetic field strength (e.g., 400 MHz vs. 600 MHz). A true rotational barrier will yield a field-independent ΔG‡ .

Protocol B: Chiral HPLC for Atropisomer Resolution
  • Purpose : To physically separate the M and P atropisomers and measure their racemization half-life ( t1/2​ ) 3.

  • Causality : If the barrier exceeds ~20 kcal/mol (as approached by the isopropyl derivative), the enantiomers can be resolved on a chiral stationary phase at room temperature.

  • Step-by-Step :

    • Isocratic Elution : Inject the sample onto a Chiralpak AD-H column using an isocratic Hexane/Isopropanol (95:5) mobile phase at 25°C.

    • Dynamic Observation : For 2-bromo-2'-methylbiphenyl, expect a single sharp peak (rapid interconversion). For 2-bromo-2'-isopropylbiphenyl, expect either two distinct peaks or a characteristic "plateau" between two peaks (indicating on-column racemization).

    • Self-Validation Step (Decay Kinetics) : If two peaks are resolved, collect fraction 1 (e.g., the M-isomer). Immediately re-inject aliquots of this fraction every 30 minutes at 25°C. Plot the decay of enantiomeric excess (ee) over time to calculate the racemization rate constant ( krac​ ). Convert krac​ to ΔG‡ using the Eyring equation and compare it directly to the VT-NMR data. The two orthogonal methods must yield the same energy barrier to validate the system.

Conclusion

The transition from a methyl to an isopropyl group in the 2'-position of a 2-bromobiphenyl scaffold is not merely a nominal increase in molecular weight; it represents a critical structural inflection point. It shifts the molecule from a rapidly equilibrating conformational mixture to a sterically hindered system with potentially isolable atropisomers. Understanding and quantifying these steric effects via self-validating VT-NMR and HPLC protocols is essential for the rational design of robust catalysts and configurationally stable therapeutics.

References

  • Title : Atropisomer - Wikipedia Source : Wikipedia URL : [Link]

  • Source: Organic & Biomolecular Chemistry (SciSpace)
  • Source: PubMed (NIH)
  • Source: Stereoelectronics.

Sources

Safety Operating Guide

1,1'-Biphenyl, 2-bromo-2'-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated organic compounds like 1,1'-Biphenyl, 2-bromo-2'-methyl- (CAS: 251320-87-3) extend far beyond routine laboratory housekeeping. For researchers and drug development professionals, proper disposal is a critical intersection of regulatory compliance, environmental stewardship, and laboratory safety.

Brominated biphenyls require highly specialized lifecycle management. Mishandling these compounds during disposal can lead to the synthesis of highly toxic byproducts or dangerous physical reactions in the waste stream. This guide provides a self-validating, mechanistic approach to the safe operational handling and disposal of this specific chemical.

Chemical Identity & Logistical Profile

Before executing any disposal protocol, it is imperative to understand the physicochemical parameters that dictate the chemical's behavior in a waste stream. The presence of the bromine atom fundamentally alters how this biphenyl derivative must be treated.

Table 1: Chemical and Logistical Properties of 1,1'-Biphenyl, 2-bromo-2'-methyl-

PropertyValueOperational Implication
CAS Number 251320-87-3Essential identifier for accurate EPA/RCRA hazardous waste manifesting.
Molecular Formula C₁₃H₁₁BrThe bromine (Br) atom mandates strict "Halogenated" classification.
Molecular Weight 247.13 g/mol High mass dictates careful mass-balance tracking during disposal.
Halogen Content ~32.3% by weightExceeds standard thresholds, requiring twin-chamber, high-temperature incineration.

The Mechanistic Rationale: Why Halogenated Protocols are Critical

Do not treat 1,1'-Biphenyl, 2-bromo-2'-methyl- as a standard organic solvent. The core directive in its disposal is preventing the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) .

When brominated organics are incinerated at suboptimal temperatures (300°C–450°C), they undergo de novo synthesis, forming PBDD/Fs which are exceptionally toxic environmental pollutants (1[1], 2[2]).

To overcome the high activation energy of the robust C-Br bonds and completely mineralize the compound, the waste must be segregated and sent to specialized facilities capable of high-temperature incineration (>1100°C) equipped with caustic flue gas scrubbers to neutralize the resulting hydrogen bromide (HBr) gas (3[3]). Mixing this chemical with non-halogenated waste risks routing it to standard incinerators, leading to catastrophic regulatory and environmental violations (4[4]).

Table 2: Thermal Degradation Profile of Brominated Biphenyls

Temperature RangePrimary Chemical ProcessDominant ByproductsEnvironmental Risk Level
290°C – 450°C Low-temperature pyrolysis & de novo synthesisPBDDs, PBDFs, HBrCritical (Severe toxicity)
450°C – 800°C Incomplete combustionBromophenols, unburnt precursorsHigh (Precursor emission)
850°C – 1000°C Standard incinerationTrace PBDD/Fs, inorganic bromidesModerate (Requires scrubbing)
> 1100°C Complete thermal destructionHBr, Br₂, CO₂, H₂OSafe (If scrubbed properly)

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Bench-Level Segregation and Containment
  • Isolate the Waste Stream: Direct 1,1'-Biphenyl, 2-bromo-2'-methyl- only into containers explicitly designated for "Halogenated Organic Waste" (5[5]).

    • Causality: Halogenated waste requires expensive, specialized treatment. Diluting non-halogenated waste with brominated compounds ruins the entire batch, exponentially increasing institutional disposal costs.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers.

    • Causality: Never use metal cans. Trace moisture combined with halogenated organics can generate hydrobromic acid (HBr), leading to rapid galvanic corrosion and container failure.

  • Control Headspace: Fill the container to a maximum of 75% capacity (6[6]).

    • Causality: Halogenated solvents exhibit high vapor pressures. Leaving 25% headspace accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing hydrostatic rupture.

  • Cap and Vent: Utilize vented caps during the active collection phase in the fume hood to prevent pressure accumulation.

    • Validation Step: Before sealing the waste container for transport, verify the exterior is dry and the bottle is not warm to the touch (indicating an unwanted exothermic reaction).

Phase 2: Labeling and Storage
  • Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1,1'-Biphenyl, 2-bromo-2'-methyl-" and check the "Halogenated" and "Toxic" boxes.

  • Implement Secondary Containment: Place the waste container in a chemically resistant secondary tray.

  • Store in a Ventilated Cabinet: Transfer the sealed container to a dedicated flammable/organic storage cabinet. Keep strictly away from strong oxidizers, acids, or bases.

Phase 3: Spill Response and Decontamination

In the event of an accidental release outside of primary containment:

  • Evacuate and Ventilate: Immediately clear the immediate area and maximize fume hood/room ventilation.

  • Neutralize Ignition Sources: Ensure all spark-producing equipment is powered down. Use spark-proof tools for cleanup (7[7]).

  • Absorb and Contain: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

    • Causality: Combustible absorbents like sawdust or paper towels can react dangerously with brominated compounds.

  • Collect and Classify: Sweep the absorbed material and deposit it into a solid hazardous waste container, labeled identically to the liquid halogenated waste stream.

Visualizing the Disposal Workflow

The following diagram maps the logical lifecycle of 1,1'-Biphenyl, 2-bromo-2'-methyl- from benchtop generation to final environmental neutralization.

HalogenatedWasteWorkflow Start Waste Generation 1,1'-Biphenyl, 2-bromo-2'-methyl- Decision Is water content < 20%? Start->Decision Aqueous Aqueous Halogenated Waste Stream Decision->Aqueous No Organic Organic Halogenated Waste Stream Decision->Organic Yes Containment Primary Containment (HDPE, Vented Cap, <75% Full) Aqueous->Containment Organic->Containment Storage Secondary Containment Ventilated Flammable Cabinet Containment->Storage Transport EPA-Licensed Transport (Manifested as Halogenated) Storage->Transport Incineration High-Temp Incineration (>1100°C, 2s residence) Transport->Incineration Scrubber Flue Gas Caustic Scrubbing (Captures HBr / Br2) Incineration->Scrubber Prevents PBDD/F

Workflow diagram detailing the segregation, containment, and thermal destruction of halogenated organic waste.

References

  • Echemi.com. 2-BroMo-2'-Methylbiphenyl SDS, 251320-87-3 Safety Data Sheets.7

  • Nipissing University. Hazardous Materials Disposal Guide.6

  • Auckland Microfab. Cleanroom Waste Disposal Protocol.5

  • UTIA Safety Office. Laboratory Hazardous Waste Management Guide.4

  • Aerosol and Air Quality Research. Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.1

  • ACS Publications. De Novo Synthesis of Brominated Dioxins and Furans.2

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.